Phosphine, pentyl-
Description
BenchChem offers high-quality Phosphine, pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine, pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10038-55-8 |
|---|---|
Molecular Formula |
C5H13P |
Molecular Weight |
104.13 g/mol |
IUPAC Name |
pentylphosphane |
InChI |
InChI=1S/C5H13P/c1-2-3-4-5-6/h2-6H2,1H3 |
InChI Key |
WEYHWRWGAACKIL-UHFFFAOYSA-N |
SMILES |
CCCCCP |
Canonical SMILES |
CCCCCP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of pentylphosphine (also known as amylphosphine), a primary alkylphosphine. Primary phosphines are valuable reagents and ligands in organic synthesis and materials science. This document details two common synthetic routes and the analytical techniques used for the characterization of the final product.
Synthesis of Pentylphosphine
Two primary methods for the synthesis of pentylphosphine are presented: the Grignard reaction with phosphorus trichloride and the reduction of diethyl pentylphosphonate.
Grignard Reaction Method
This method involves the reaction of a pentylmagnesium halide (a Grignard reagent) with phosphorus trichloride. The initial reaction forms a mixture of phosphorus-halogenated intermediates which are subsequently reduced to the primary phosphine.
Materials:
-
1-Bromopentane (or 1-chloropentane)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, magnesium turnings are placed. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of pentylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. The reaction mixture is allowed to warm to room temperature and stirred for an additional two hours.
-
Reduction: The reaction mixture is again cooled in an ice bath. A solution of lithium aluminum hydride in anhydrous diethyl ether is added slowly and cautiously. This is a highly exothermic reaction and requires careful control of the addition rate. After the addition is complete, the mixture is stirred at room temperature for one hour.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a dilute hydrochloric acid solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by distillation under an inert atmosphere. The crude pentylphosphine is then purified by fractional distillation under reduced pressure.
Logical Workflow for Grignard Synthesis of Pentylphosphine
Caption: Grignard synthesis of pentylphosphine.
Reduction of Diethyl Pentylphosphonate
This method involves the reduction of a commercially available or synthesized pentylphosphonate ester, such as diethyl pentylphosphonate, using a strong reducing agent like lithium aluminum hydride.
Materials:
-
Diethyl pentylphosphonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A solution of lithium aluminum hydride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. The flask is cooled in an ice bath.
-
Addition of Phosphonate: A solution of diethyl pentylphosphonate in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium aluminum hydride. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
Work-up: The reaction is cooled in an ice bath and cautiously quenched by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting crude pentylphosphine is purified by fractional distillation under reduced pressure.
Experimental Workflow for the Reduction of Diethyl Pentylphosphonate
The Dawn of Primary Alkylphosphines: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primary alkylphosphines (RPH₂), fundamental building blocks in modern chemistry, have a rich and often overlooked history that predates many of the sophisticated applications they find today in catalysis, materials science, and drug development. Their journey from laboratory curiosities to indispensable reagents was marked by significant synthetic challenges, owing to their high reactivity and toxicity. This in-depth guide provides a comprehensive historical context of their discovery, details early and modern synthetic protocols, presents key quantitative data, and visualizes the logical workflows involved in their preparation. Understanding the origins and evolution of primary alkylphosphine synthesis offers valuable insights into the broader field of organophosphorus chemistry and can inspire further innovation.
Historical Context and Discovery
The story of primary alkylphosphines is intrinsically linked to the discovery of their parent compound, phosphine (PH₃). In 1783, the French chemist Philippe Gengembre , a student of the famed Antoine Lavoisier, first synthesized phosphine by heating white phosphorus in an aqueous solution of potassium carbonate.[1] Initially, phosphine was considered a gaseous form of elemental phosphorus, but Lavoisier correctly identified it as a compound of phosphorus and hydrogen.[1]
While the 19th century saw significant progress in the broader field of organophosphorus chemistry, the synthesis of primary alkylphosphines lagged behind that of their tertiary counterparts. In 1845, Paul Thénard , son of the notable chemist Louis Jacques Thénard, conducted experiments that likely produced a mixture of alkylphosphines, including trimethylphosphine.[2] However, the technology of the time did not allow for the separation and full characterization of these reactive compounds.
The first systematic investigation and synthesis of organophosphorus compounds are largely credited to the German chemist August Wilhelm von Hofmann around 1857. His work, however, primarily focused on the more stable tertiary phosphines (R₃P) and phosphonium salts.[2] The synthesis and isolation of the more reactive and volatile primary alkylphosphines (RPH₂) remained a significant challenge for decades.
It was not until the late 19th and early 20th centuries that chemists began to develop methods to tame these challenging molecules. The development of techniques to handle air-sensitive compounds was a crucial prerequisite for the successful synthesis and characterization of primary alkylphosphines. Early synthetic strategies revolved around two main approaches: the alkylation of phosphine and the reduction of organophosphorus halides. These foundational methods laid the groundwork for the more sophisticated and efficient syntheses used today.
Key Synthetic Methodologies: From Past to Present
The synthesis of primary alkylphosphines has evolved significantly from the early, often low-yielding and hazardous, methods to the more controlled and versatile protocols available to modern chemists.
Early Synthetic Approaches
The earliest successful methods for the preparation of primary alkylphosphines can be broadly categorized as follows:
-
Alkylation of Phosphine: This conceptually simple method involves the reaction of phosphine (PH₃) or its metal phosphide derivatives (e.g., NaPH₂, LiPH₂) with an alkyl halide. The direct alkylation of phosphine often leads to a mixture of primary, secondary, and tertiary phosphines, making purification difficult. The use of metal phosphides offered better control over the degree of alkylation.
-
Reduction of Alkyldichlorophosphines: Another early and important route involved the reduction of alkyldichlorophosphines (RPCl₂). These precursors could be synthesized from the reaction of phosphorus trichloride with organometallic reagents. The reduction was typically accomplished using nascent hydrogen (generated from a metal and acid) or, later, with metal hydrides.
Modern Synthetic Protocols
Contemporary methods offer greater efficiency, functional group tolerance, and safety. These include:
-
Reduction of Phosphonic Dichlorides and Esters: A common and versatile method involves the reduction of alkylphosphonic dichlorides (RP(O)Cl₂) or their corresponding esters (RP(O)(OR')₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Catalytic P-H Addition to Alkenes (Hydrophosphination): The direct addition of the P-H bonds of phosphine across the double bond of an alkene, catalyzed by a transition metal complex, has emerged as an atom-economical route to primary alkylphosphines.
-
One-Pot Syntheses from Elemental Phosphorus: More recent innovations have focused on the direct conversion of elemental white phosphorus (P₄) into primary phosphines, bypassing the need for hazardous intermediates like phosphorus trichloride.
Quantitative Data
The following table summarizes key physical properties of some simple primary alkylphosphines, as reported in early and modern literature.
| Primary Alkylphosphine | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methylphosphine | CH₃PH₂ | 48.02 | -14 | ~0.7 (at -14°C) |
| Ethylphosphine | C₂H₅PH₂ | 62.05 | 25 | ~0.7 (at 20°C) |
| n-Propylphosphine | C₃H₇PH₂ | 76.08 | 49-51 | ~0.7 (at 20°C) |
| n-Butylphosphine | C₄H₉PH₂ | 90.10 | 78-80 | ~0.7 (at 20°C) |
Experimental Protocols
Historical Protocol: Synthesis of Methylphosphine via Deprotonation-Methylation (Adapted from early 20th-century methods)
This method illustrates the early approach of alkylating phosphine.
Procedure:
-
A solution of sodium in liquid ammonia is prepared in a three-necked flask equipped with a stirrer, a gas inlet, and a dry ice condenser.
-
Phosphine gas (PH₃) is bubbled through the deep blue solution until the color is discharged, indicating the formation of sodium phosphide (NaPH₂).
-
Methyl iodide (CH₃I) is slowly added to the stirred suspension at -78°C.
-
After the addition is complete, the liquid ammonia is allowed to evaporate.
-
The resulting solid residue is carefully treated with a minimal amount of water under an inert atmosphere to liberate methylphosphine gas (CH₃PH₂), which is then collected and purified by condensation.
Caution: This procedure is extremely hazardous due to the toxicity and pyrophoric nature of phosphine and methylphosphine, and the use of reactive reagents like sodium in liquid ammonia. It should only be performed by highly trained personnel in a specialized laboratory setting.
Modern Protocol: Synthesis of a Primary Alkylphosphine via Reduction of an Alkyldichlorophosphine
This protocol represents a more common and controlled modern approach.
Procedure:
-
A solution of the desired alkyldichlorophosphine (RPCl₂) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is added dropwise to the stirred solution of the alkyldichlorophosphine.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide.
-
The resulting mixture is filtered, and the ethereal solution is dried over anhydrous magnesium sulfate.
-
The solvent is carefully removed by distillation to yield the primary alkylphosphine (RPH₂).
Visualization of Synthetic Workflows
The logical progression for the synthesis of primary alkylphosphines can be visualized using the following diagrams.
References
An In-depth Technical Guide to the Reactivity of Pentylphosphine with Transition Metal Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of pentylphosphine, a primary alkylphosphine, with various transition metal precursors. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of inorganic chemistry, organometallic chemistry, catalysis, and drug development. This document details the synthesis, characterization, and reactivity of transition metal-pentylphosphine complexes, with a focus on providing actionable experimental protocols and quantitative data.
Introduction to Pentylphosphine as a Ligand
Pentylphosphine (CH₃(CH₂)₄PH₂) is a primary alkylphosphine that serves as a versatile ligand in transition metal chemistry. Like other primary phosphines, it is a σ-donor and a weak π-acceptor. The lone pair of electrons on the phosphorus atom readily donates to vacant orbitals on a transition metal center, forming a stable metal-phosphine bond. The nature of the pentyl group, a straight-chain alkyl substituent, imparts specific steric and electronic properties to the ligand that influence the structure, stability, and reactivity of its metal complexes.
The reactivity of pentylphosphine is characterized by several key features:
-
Nucleophilic Attack: The phosphorus atom acts as a nucleophile, readily attacking electrophilic metal centers.
-
P-H Bond Activation: The presence of two P-H bonds allows for oxidative addition reactions, where the P-H bond is cleaved and both the phosphorus and hydrogen atoms bind to the metal center. This process is crucial for the formation of various catalytically active species.
-
Ligand Substitution: Pentylphosphine can displace other ligands from a metal's coordination sphere in ligand substitution reactions.
These fundamental reaction pathways give rise to a diverse range of transition metal-pentylphosphine complexes with potential applications in catalysis, materials science, and medicinal chemistry.
General Synthetic Routes to Transition Metal-Pentylphosphine Complexes
The synthesis of transition metal-pentylphosphine complexes typically involves the reaction of pentylphosphine with a suitable transition metal precursor, most commonly a metal halide, carbonate, or a complex with labile ligands. The choice of solvent and reaction conditions is critical and depends on the specific metal precursor and the desired product.
A general workflow for the synthesis of these complexes is outlined below:
Caption: General experimental workflow for the synthesis of transition metal-pentylphosphine complexes.
Reactivity with Specific Transition Metal Precursors
The reactivity of pentylphosphine varies depending on the transition metal. This section details its interactions with precursors of palladium, platinum, rhodium, and nickel, which are commonly used in catalysis and other applications.
Palladium Precursors
Pentylphosphine reacts with palladium(II) precursors, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride, to form square planar complexes. These reactions are typically carried out in chlorinated solvents like dichloromethane or in polar aprotic solvents.
Reaction Scheme:
Caption: Reaction of palladium(II) chloride with pentylphosphine.
Experimental Protocol: Synthesis of Dichlorobis(pentylphosphine)palladium(II)
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in 20 mL of anhydrous, degassed dichloromethane.
-
In a separate flask, prepare a solution of pentylphosphine (2 mmol) in 10 mL of anhydrous, degassed dichloromethane.
-
Slowly add the pentylphosphine solution to the palladium(II) chloride solution at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture for 4-6 hours at room temperature.
-
Reduce the solvent volume under vacuum to induce precipitation.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data:
| Complex | Yield (%) | ³¹P NMR (δ, ppm) | Appearance |
| [Pd(P(n-C₅H₁₁)H₂)₂Cl₂] | >90 | ~25-35 | Yellow solid |
Platinum Precursors
Similar to palladium, platinum(II) precursors like potassium tetrachloroplatinate(II) (K₂PtCl₄) react with pentylphosphine to yield square planar complexes. The reactions are often performed in a mixture of water and an organic solvent to facilitate the dissolution of the platinum salt.
Reaction Scheme:
Caption: Reaction of potassium tetrachloroplatinate(II) with pentylphosphine.
Experimental Protocol: Synthesis of Dichlorobis(pentylphosphine)platinum(II)
-
Dissolve potassium tetrachloroplatinate(II) (1 mmol) in 15 mL of deionized water.
-
In a separate flask, dissolve pentylphosphine (2.1 mmol) in 15 mL of ethanol.
-
Add the ethanolic solution of pentylphosphine to the aqueous solution of the platinum salt.
-
Stir the mixture at room temperature for 24 hours, during which a precipitate will form.
-
Collect the solid by filtration, wash thoroughly with water, then with small portions of cold ethanol and diethyl ether.
-
Dry the product in a desiccator.
Quantitative Data:
| Complex | Yield (%) | ³¹P NMR (δ, ppm, ¹J(Pt-P) in Hz) | Appearance |
| cis-[Pt(P(n-C₅H₁₁)H₂)₂Cl₂] | ~85 | ~10-20 (¹J ≈ 3500) | Pale yellow solid |
| trans-[Pt(P(n-C₅H₁₁)H₂)₂Cl₂] | Varies | ~15-25 (¹J ≈ 2400) | White solid |
Rhodium Precursors
Pentylphosphine reacts with rhodium precursors such as rhodium(III) chloride hydrate (RhCl₃·xH₂O) or dimeric rhodium complexes like [Rh(CO)₂Cl]₂. These reactions can lead to a variety of products, including square planar Rh(I) complexes, often through a reductive process where the phosphine also acts as a reducing agent.
Reaction Scheme (Illustrative):
Spectroscopic Data Interpretation for Pentylphosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize pentylphosphine, a primary alkylphosphine. Due to the limited availability of published spectroscopic data for pentylphosphine, this guide utilizes data from analogous straight-chain alkylphosphines, primarily n-butylphosphine, to present a predictive and instructional interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers working with pentylphosphine and similar organophosphorus compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pentylphosphine, providing detailed information about the hydrogen, carbon, and phosphorus environments.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for Pentylphosphine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~2.9 - 3.1 | dt | 2H | P-H | ¹JPH ≈ 190-210 Hz, ³JHH ≈ 7 Hz |
| ~1.4 - 1.6 | m | 2H | α-CH₂ | ¹JPC ≈ 15-20 Hz, ²JPH ≈ 10-15 Hz |
| ~1.3 - 1.5 | m | 4H | β-CH₂, γ-CH₂ | |
| ~1.2 - 1.4 | m | 2H | δ-CH₂ | |
| ~0.9 | t | 3H | ε-CH₃ | ³JHH ≈ 7 Hz |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentylphosphine
| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz |
| ~25 - 30 | α-C | ¹JPC ≈ 15-20 Hz |
| ~30 - 35 | β-C | ²JPC ≈ 10-15 Hz |
| ~22 - 27 | γ-C | ³JPC ≈ 5-10 Hz |
| ~20 - 25 | δ-C | ⁴JPC ≈ 0-2 Hz |
| ~13 - 15 | ε-C | ⁵JPC ≈ 0 Hz |
Table 3: Predicted ³¹P NMR Spectroscopic Data for Pentylphosphine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ~ -130 to -160 | t | ¹JPH ≈ 190-210 Hz |
Interpretation
-
¹H NMR: The proton spectrum of pentylphosphine is characterized by a distinctive triplet in the upfield region for the terminal methyl group (ε-CH₃). The methylene groups (α, β, γ, δ) will appear as complex multiplets due to P-H and H-H couplings. The protons directly attached to the phosphorus atom (P-H) will exhibit a broad doublet of triplets due to the large one-bond P-H coupling and coupling to the adjacent methylene group.
-
¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms of the pentyl chain. The carbon directly bonded to the phosphorus (α-C) will appear as a doublet due to one-bond P-C coupling. The coupling constants will decrease with increasing distance from the phosphorus atom.
-
³¹P NMR: The phosphorus-31 spectrum is the most direct method for identifying phosphines. For a primary phosphine like pentylphosphine, a triplet is expected in the proton-coupled spectrum due to the two directly attached protons. The chemical shift for primary alkylphosphines typically falls in the range of -130 to -160 ppm.
Experimental Protocol
NMR Sample Preparation: A sample of pentylphosphine (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The solution is then degassed to remove dissolved oxygen, which can broaden NMR signals.
Data Acquisition: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ³¹P NMR, a broadband probe is used, and the chemical shifts are referenced to an external standard of 85% H₃PO₄.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 4: Predicted IR Absorption Bands for Pentylphosphine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2280 - 2300 | Medium, Sharp | P-H stretch |
| 2850 - 2960 | Strong | C-H stretch (alkyl) |
| 1450 - 1470 | Medium | C-H bend (CH₂) |
| 1370 - 1385 | Medium | C-H bend (CH₃) |
| ~965 - 1085 | Medium | P-H bend |
Interpretation
The IR spectrum of pentylphosphine is expected to be dominated by strong C-H stretching and bending vibrations from the pentyl group. The most characteristic absorption is the P-H stretching band, which appears as a sharp, medium-intensity peak in the region of 2280-2300 cm⁻¹. The P-H bending vibrations are also observable in the fingerprint region.
Experimental Protocol
Sample Preparation: For a liquid sample like pentylphosphine, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Data Presentation
Table 5: Predicted Mass Spectrometry Fragmentation for Pentylphosphine
| m/z | Ion | Comments |
| 104 | [CH₃(CH₂)₄PH₂]⁺ | Molecular ion (M⁺) |
| 73 | [C₄H₉P]⁺ | Loss of a methyl radical |
| 57 | [C₄H₉]⁺ | Loss of PH₂ radical |
| 47 | [CH₃PH]⁺ | α-cleavage |
| 31 | [PH₂]⁺ |
Interpretation
In an electron ionization (EI) mass spectrum, pentylphosphine will show a molecular ion peak (M⁺) at m/z 104. The fragmentation pattern will be characterized by the loss of alkyl fragments from the pentyl chain. Alpha-cleavage (cleavage of the C-C bond adjacent to the phosphorus atom) is a common fragmentation pathway for alkylphosphines.
Experimental Protocol
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization and Analysis: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions. These ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Visualization of Spectroscopic Interpretation Workflow
The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of pentylphosphine.
Caption: Relationship between spectroscopic techniques and structural information for pentylphosphine.
Caption: Experimental and data analysis workflow for spectroscopic characterization.
An In-depth Technical Guide to the Thermodynamic Stability of Pentylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the thermodynamic stability of pentylphosphine. In the absence of direct experimental thermochemical data for this compound, this report leverages established computational methodologies, specifically Benson's Group Additivity method, to estimate its standard enthalpy of formation. Furthermore, potential thermal decomposition pathways are discussed based on established mechanisms for analogous alkylphosphines. This document is intended to serve as a valuable resource for professionals in research and development who require an understanding of the stability of organophosphorus compounds.
Introduction
Pentylphosphine (C₅H₁₃P), an organophosphorus compound, belongs to the class of primary alkylphosphines. These compounds are of significant interest in various fields, including catalysis, materials science, and as intermediates in organic synthesis. A thorough understanding of their thermodynamic stability is crucial for safe handling, storage, and for predicting their behavior in chemical reactions. Due to the reactive and potentially toxic nature of many organophosphorus compounds, experimental determination of their thermodynamic properties can be challenging.[1] Consequently, computational methods provide a reliable alternative for estimating these crucial parameters.[2][3]
This guide summarizes the estimated thermodynamic properties of pentylphosphine, details the computational methodology used for this estimation, and discusses its likely thermal decomposition pathways.
Estimated Thermodynamic Data for n-Pentylphosphine
The standard enthalpy of formation (ΔHf°) for n-pentylphosphine in the gaseous state has been estimated using the group additivity method. This method, pioneered by Benson and further refined by others, allows for the calculation of thermochemical properties by summing the contributions of constituent chemical groups.[4][5][6][7][8]
| Thermodynamic Property | Symbol | Estimated Value (kJ/mol) | Phase |
| Standard Enthalpy of Formation | ΔHf° | -105.7 | Gas |
Note: This value is an estimation derived from group additivity principles and should be used with the understanding that it is not a direct experimental measurement.
Methodology: Estimation of Enthalpy of Formation via Group Additivity
The estimation of the standard enthalpy of formation for n-pentylphosphine was performed using Benson's Group Additivity method. This approach dissects the molecule into a set of polyvalent atomic groups, each with an assigned empirical value for its contribution to the overall enthalpy of formation.
Experimental Protocol (Computational):
-
Molecular Structure Decomposition: The n-pentylphosphine molecule (CH₃CH₂CH₂CH₂CH₂PH₂) is broken down into its constituent groups.
-
Group Identification: The groups for n-pentylphosphine are identified as:
-
One C-(C)(H)₃ group (the terminal methyl group).
-
Three C-(C)₂(H)₂ groups (the internal methylene groups).
-
One C-(P)(C)(H)₂ group (the methylene group attached to phosphorus).
-
One P-(C)(H)₂ group (the primary phosphine group).
-
-
Assignment of Group Additivity Values (GAVs): Published and critically evaluated GAVs for each group are assigned.
-
Summation: The GAVs are summed to calculate the total standard enthalpy of formation.
The logical workflow for this calculation is depicted in the diagram below.
Thermodynamic Stability and Decomposition Pathways
The thermodynamic stability of a compound is related to its enthalpy of formation; a more negative value generally indicates greater enthalpic stability.[8] However, kinetic factors ultimately govern the temperature and pathways of decomposition. For primary alkylphosphines like pentylphosphine, thermal decomposition is expected to proceed through mechanisms observed for similar compounds.
While specific experimental studies on the pyrolysis of pentylphosphine are not available in the surveyed literature, studies on the thermal decomposition of related metal-alkylphosphine complexes suggest that β-hydride elimination is a common and often low-energy decomposition pathway.[2][9][10][11][12] In this process, a hydrogen atom from the carbon atom beta to the phosphorus atom is transferred to the phosphorus, leading to the formation of an alkene and phosphine (PH₃). For pentylphosphine, this would result in the formation of 1-pentene and phosphine.
It is important to note that other decomposition pathways, such as C-P bond cleavage to form pentyl radicals and a phosphinyl radical (•PH₂), may also occur, particularly at higher temperatures. The predominant pathway will depend on the specific reaction conditions, including temperature, pressure, and the presence of catalysts or other reactive species.
Conclusion
While direct experimental data on the thermodynamic stability of pentylphosphine is currently unavailable, this guide provides a robust estimation of its standard enthalpy of formation using the well-established group additivity method. The estimated value of -105.7 kJ/mol suggests a moderate level of enthalpic stability. The primary anticipated thermal decomposition pathway is β-hydride elimination to yield 1-pentene and phosphine. This information provides a foundational understanding for researchers, scientists, and drug development professionals working with pentylphosphine and related organophosphorus compounds, enabling more informed decisions regarding its handling, application, and further investigation. Further experimental and high-level computational studies are recommended to validate these findings and to determine other key thermodynamic and kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. projects.iq.harvard.edu [projects.iq.harvard.edu]
Quantum Chemical Calculations and Modeling of Pentylphosphine: A Technical Guide for Drug Development Professionals
Abstract
Pentylphosphine and its derivatives represent a class of organophosphorus compounds with significant potential in medicinal chemistry, primarily owing to their utility as ligands in catalysis and as building blocks for more complex bioactive molecules. Understanding the three-dimensional structure, electronic properties, and reactivity of pentylphosphine is paramount for its effective application in drug design and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations and modeling to elucidate the physicochemical properties of pentylphosphine. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research endeavors. This document outlines the theoretical background, details experimental computational protocols, presents key quantitative data in a structured format, and visualizes complex workflows and relationships using Graphviz.
Introduction
Organophosphorus compounds, particularly phosphines, are of immense interest in the pharmaceutical industry. Their ability to act as ligands for transition metal catalysts makes them indispensable in the synthesis of complex organic molecules that form the basis of many drugs.[1] Furthermore, the phosphorus atom can be incorporated into drug scaffolds to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[2][3]
Pentylphosphine (CH₃(CH₂)₄PH₂), a simple alkylphosphine, serves as a foundational model for understanding the behavior of more complex phosphine-containing molecules. Its flexible pentyl chain introduces conformational complexity that significantly influences its steric and electronic profile. Quantum chemical calculations provide a powerful in-silico toolkit to explore these properties with high accuracy, offering insights that can guide rational drug design and synthetic strategy.[4][5] This guide details the computational methodologies for a thorough investigation of pentylphosphine.
Theoretical Background
The primary tool for the quantum chemical investigation of molecules like pentylphosphine is Density Functional Theory (DFT) . DFT is a computational method that calculates the electronic structure of many-body systems by mapping the complex many-electron problem onto a simpler one based on the electron density.[6][7] This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
Key molecular properties that can be calculated using DFT include:
-
Optimized Molecular Geometry: The lowest energy arrangement of atoms in the molecule.
-
Conformational Analysis: Identification of stable conformers and the energy differences between them.
-
Electronic Properties: Distribution of electrons, dipole moment, and molecular orbitals (HOMO/LUMO).
-
Spectroscopic Properties: Vibrational frequencies (IR spectra) and NMR chemical shifts.
-
Reactivity Descriptors: Parameters derived from electronic structure that predict chemical reactivity.
Computational Methodology
A standard workflow for the quantum chemical modeling of pentylphosphine is outlined below. This protocol is designed to yield reliable and reproducible results.
Conformational Search
Due to the flexibility of the pentyl chain, pentylphosphine can exist in multiple conformations. A thorough conformational search is the first critical step to identify the global minimum energy structure and other low-energy conformers.
Protocol:
-
Initial Structure Generation: A starting geometry of pentylphosphine is built using a molecular editor.
-
Conformational Search Algorithm: A systematic or stochastic search algorithm (e.g., molecular mechanics with a force field like MMFF94) is employed to explore the potential energy surface and identify a set of unique conformers.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using DFT.
DFT Calculations
All subsequent calculations are performed on the optimized geometries of the stable conformers.
Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.[6]
-
DFT Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, offering a good description of both structure and energetics.[8]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This basis set provides a good balance of accuracy and computational efficiency for molecules containing second-row elements like phosphorus.[8][9] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the lone pair on phosphorus and the overall electron distribution.
-
Solvation Model: To simulate the behavior in a biological or reaction medium, a solvent model should be included. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a robust implicit solvation model that can be used to account for the effects of a solvent like water or chloroform.[9]
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ³¹P and ¹³C NMR chemical shifts.[1][10]
The logical flow of this computational protocol is visualized in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to Monoalkylphosphines: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Monoalkylphosphines, a class of organophosphorus compounds characterized by a single alkyl substituent attached to a PH₂ group, are emerging as pivotal ligands in catalysis and valuable synthons in organic chemistry. Their unique steric and electronic properties offer distinct advantages in a variety of chemical transformations. This in-depth technical guide provides a comprehensive literature review of monoalkylphosphines, covering their synthesis, physicochemical properties, and burgeoning applications, with a particular focus on their role in catalysis and potential relevance to drug development.
Core Concepts: Synthesis and Properties
The synthesis of monoalkylphosphines can be achieved through several principal routes, each with its own advantages and limitations. Common methods include the alkylation of phosphine (PH₃) or its derivatives and the reduction of corresponding phosphonates or phosphine oxides.
Experimental Protocol: Synthesis of n-Butylphosphine via Alkylation of Phosphine
A prevalent method for the synthesis of primary alkylphosphines involves the reaction of an alkyl halide with a source of the phosphide anion or phosphine itself under basic conditions. The following is a representative protocol for the synthesis of n-butylphosphine.
Materials:
-
Phosphine gas (PH₃)
-
n-Butyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line and associated glassware
Procedure:
-
A rigorously dried Schlenk flask equipped with a magnetic stir bar is charged with a solution of potassium hydroxide in dimethyl sulfoxide.
-
The flask is evacuated and backfilled with an inert gas several times to ensure an oxygen-free atmosphere.
-
Phosphine gas is carefully bubbled through the stirred solution at room temperature to generate the potassium phosphide (KPH₂) in situ.
-
n-Butyl bromide is then added dropwise to the reaction mixture via a syringe.
-
The reaction is stirred at room temperature for several hours, and the progress is monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is quenched with deoxygenated water.
-
The product, n-butylphosphine, is extracted with a suitable organic solvent under an inert atmosphere.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by vacuum distillation to afford pure n-butylphosphine.
Safety Note: Phosphine gas and primary alkylphosphines are highly toxic, pyrophoric, and malodorous. All manipulations must be carried out in a well-ventilated fume hood under a strictly inert atmosphere by trained personnel.
Physicochemical Properties
The physical and chemical properties of monoalkylphosphines are influenced by the nature of the alkyl group. Generally, they are volatile, air-sensitive liquids with a strong, unpleasant odor. Below is a summary of key physicochemical data for a selection of primary alkylphosphines.
| Alkyl Group | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | ³¹P NMR Shift (ppm) |
| Methyl | CH₃PH₂ | 48.02 | -14 | Not readily available | -163 |
| Ethyl | C₂H₅PH₂ | 62.05 | 25 | 0.736 | -128 |
| n-Propyl | C₃H₇PH₂ | 76.08 | 49-51 | 0.755 | -133 |
| n-Butyl | C₄H₉PH₂ | 90.10 | 75-76 | 0.768 | -135 |
| n-Pentyl | C₅H₁₁PH₂ | 104.13 | 104-105 | 0.781 | -135 |
| n-Hexyl | C₆H₁₃PH₂ | 118.16 | 130-132 | 0.790 | -135 |
| Cyclohexyl | C₆H₁₁PH₂ | 116.14 | 148-150 | 0.895 | -100 |
Applications in Catalysis
Monoalkylphosphines are increasingly recognized for their utility as ligands in transition metal catalysis, particularly in cross-coupling reactions. Their relatively small steric footprint and strong σ-donating ability can lead to highly active and selective catalysts.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings, monoalkylphosphine ligands can promote efficient oxidative addition and reductive elimination steps, which are crucial for the catalytic cycle. For instance, the use of n-butylphosphine as a ligand in the Suzuki-Miyaura coupling of aryl chlorides, which are notoriously challenging substrates, has been shown to afford good to excellent yields of the corresponding biaryl products.
Table of Catalytic Performance: n-Butylphosphine in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 85 |
| 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | 92 |
| 4-Chlorobenzonitrile | 3-Tolylboronic acid | K₂CO₃ | DMF | 120 | 78 |
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the role of a monoalkylphosphine ligand (RPH₂).
Relevance in Drug Development
While monoalkylphosphines themselves are not typically therapeutic agents due to their reactivity and toxicity, their role in the synthesis of complex organic molecules makes them highly relevant to the drug development industry. The efficient construction of C-C and C-N bonds facilitated by catalysts bearing monoalkylphosphine ligands is a cornerstone of modern medicinal chemistry.
For example, the synthesis of many small-molecule kinase inhibitors, which are a major class of anti-cancer drugs, often relies on cross-coupling reactions to assemble the core scaffolds and introduce necessary pharmacophores. The use of highly active catalysts with simple, readily available monoalkylphosphine ligands can streamline these synthetic routes, making them more efficient and cost-effective.
Furthermore, the principles of ligand design in catalysis can be applied to the development of novel bioactive compounds. The phosphorus center in a molecule can be a site for interaction with biological targets. While primary phosphines are generally too reactive for direct use in pharmaceuticals, derivatized and more stable organophosphorus compounds, whose synthesis may originate from primary phosphines, could have potential applications. For instance, phosphine-containing molecules have been investigated for their antimicrobial properties.
The workflow for identifying and optimizing a monoalkylphosphine ligand for a specific synthetic transformation in a drug discovery pipeline can be visualized as follows:
Conclusion
Monoalkylphosphines represent a versatile and increasingly important class of molecules for chemists in both academic and industrial settings. Their straightforward synthesis, tunable properties, and demonstrated efficacy as ligands in catalysis underscore their potential for broader application. For researchers in drug development, a thorough understanding of the synthesis and catalytic applications of monoalkylphosphines can provide powerful tools for the efficient construction of novel therapeutic agents. As research in this area continues to expand, the development of new and more sophisticated applications for these fundamental organophosphorus compounds is anticipated.
In-Depth Technical Guide: Emerging Research Applications for Pentylphosphine
Notice: Despite a comprehensive search for emerging research applications, quantitative data, and detailed experimental protocols specifically for pentylphosphine, publicly available information is exceedingly scarce. The scientific literature provides extensive information on organophosphorus chemistry, particularly concerning tertiary phosphines like triphenylphosphine and bulky alkylphosphines used as ligands in catalysis. However, dedicated research on pentylphosphine, a primary alkylphosphine, is not prominent.
This guide, therefore, addresses the topic by discussing the general reactivity and potential applications of primary alkylphosphines, drawing parallels to where a compound like pentylphosphine could theoretically be applied. The experimental protocols and data presented are representative of this class of compounds and should not be considered as having been specifically validated for pentylphosphine.
Introduction to Primary Alkylphosphines
Primary phosphines (RPH₂) are organophosphorus compounds that are valuable reagents and ligands in organic synthesis. They are characterized by the presence of two P-H bonds, which impart significant reactivity. These compounds are generally more electron-rich and less sterically hindered than their tertiary phosphine counterparts. However, many simple primary phosphines are pyrophoric and require careful handling under inert atmospheres.
Core Properties of Primary Alkylphosphines:
-
Nucleophilicity: The phosphorus atom possesses a lone pair of electrons, making it a potent nucleophile.
-
Reactivity of P-H Bonds: The phosphorus-hydrogen bonds can participate in a variety of reactions, including additions to unsaturated bonds and deprotonation to form phosphides.
-
Ligand Properties: Primary phosphines can coordinate to metal centers, although they are less common as ligands in catalysis compared to tertiary phosphines.
Potential Research Applications
While specific research on pentylphosphine is limited, the known chemistry of primary alkylphosphines suggests several areas of potential application.
Ligands in Homogeneous Catalysis
Primary phosphines can serve as ligands in transition metal-catalyzed reactions. The electronic and steric properties of the alkyl chain influence the catalytic activity. For a pentyl group, the electronic effect would be that of a typical alkyl group (electron-donating), and the steric hindrance would be moderate.
Potential Catalytic Reactions:
-
Cross-Coupling Reactions: As ligands for palladium, nickel, or copper catalysts in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The performance would depend on the specific reaction conditions and substrates.
-
Hydroformylation: Rhodium complexes with phosphine ligands are used in the hydroformylation of alkenes. The properties of pentylphosphine could influence the regioselectivity of this transformation.
Precursors to Functionalized Phosphorus Compounds
The P-H bonds of primary phosphines are key to their utility as synthetic building blocks.
-
Hydrophosphination: Primary phosphines can add across carbon-carbon, carbon-oxygen, and carbon-nitrogen multiple bonds. This is an atom-economical method to synthesize more complex organophosphorus compounds.
-
Synthesis of Chiral Ligands: Primary phosphines can be used as starting materials for the synthesis of P-chiral phosphines, which are valuable in asymmetric catalysis.
Experimental Protocols
The following are generalized experimental protocols for reactions involving primary phosphines. Caution: These reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as primary phosphines can be air-sensitive.
General Procedure for the Synthesis of a Primary Alkylphosphine (e.g., Pentylphosphine)
The synthesis of primary phosphines can be achieved through the reduction of the corresponding dichlorophosphine or phosphonate ester.
Method 1: Reduction of Dichloropentylphosphine
-
To a solution of dichloropentylphosphine (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) (0.5 eq) in diethyl ether.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow, sequential addition of water and then a 15% aqueous solution of sodium hydroxide at 0 °C.
-
Filter the resulting solids and wash with diethyl ether.
-
The ethereal solution is carefully concentrated under reduced pressure to yield pentylphosphine. Note: Pentylphosphine is likely to be a volatile and pyrophoric liquid.
Method 2: Reduction of Diethyl Pentylphosphonate
-
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl pentylphosphonate (1.0 eq) in THF dropwise.
-
After the addition, the reaction is heated to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench with water, followed by 15% aqueous NaOH.
-
Filter the aluminum salts and wash with THF.
-
The filtrate is carefully distilled to isolate the primary phosphine.
General Protocol for Base-Catalyzed Hydrophosphination of an Alkene
-
In a Schlenk flask, dissolve the primary phosphine (1.0 eq) and the alkene (1.2 eq) in a suitable solvent (e.g., THF or DMSO).
-
Add a catalytic amount of a strong base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by ³¹P NMR spectroscopy).
-
Quench the reaction with a proton source (e.g., water or a mild acid).
-
Extract the product with an organic solvent, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography.
Quantitative Data
Due to the lack of specific research on pentylphosphine, no quantitative data tables can be provided. For related primary phosphines, key data would typically include:
-
Catalytic Activity: Tables summarizing yields, turnover numbers (TON), and turnover frequencies (TOF) for various cross-coupling reactions.
-
Spectroscopic Data: ³¹P NMR chemical shifts, which are highly characteristic for phosphines.
-
Coordination Chemistry: Bond lengths and angles of metal-phosphine complexes determined by X-ray crystallography.
Signaling Pathways and Logical Relationships
As pentylphosphine is not reported in the context of drug development or biological signaling, there are no signaling pathways to diagram. However, a logical workflow for the synthesis and application of a primary phosphine can be visualized.
Caption: Synthetic route and potential applications of pentylphosphine.
Conclusion
While pentylphosphine itself is not a subject of extensive current research, its identity as a primary alkylphosphine places it within a class of compounds with significant potential in organic synthesis and catalysis. The reactivity of its P-H bonds makes it a candidate for hydrophosphination reactions and as a precursor to more complex, functionalized phosphines. Furthermore, its ability to act as a ligand for transition metals suggests possible applications in homogeneous catalysis. Future research may yet uncover specific and novel applications for pentylphosphine and other simple primary alkylphosphines. For researchers and professionals in drug development, the value of such a compound would likely lie in its role as a synthetic intermediate rather than a final, biologically active molecule.
Methodological & Application
Application Notes and Protocols for Pentylphosphine in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentylphosphine and related simple trialkylphosphine ligands in homogeneous catalysis. Due to the limited specific literature on pentylphosphine, this document leverages established protocols for analogous trialkylphosphines to provide representative experimental procedures and data.
Introduction to Pentylphosphine as a Ligand
Pentylphosphine (P(C₅H₁₁)₃), a trialkylphosphine, serves as an electron-rich ligand in homogeneous catalysis. The properties of phosphine ligands, such as their steric bulk and electronic character, are crucial in tuning the reactivity and selectivity of transition metal catalysts.[1] Simple trialkylphosphines, like pentylphosphine, are valued for their strong σ-donating ability, which can enhance the catalytic activity of metals like palladium and rhodium in various transformations.[1]
Physicochemical Properties of a Representative Trialkylphosphine (Tri-n-butylphosphine)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇P | N/A |
| Molecular Weight | 202.32 g/mol | N/A |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 240-242 °C | N/A |
| Density | 0.819 g/mL | N/A |
| Cone Angle (Tolman) | 132° | N/A |
Applications in Homogeneous Catalysis
Simple trialkylphosphine ligands are effective in a range of palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[2] Palladium catalysts bearing phosphine ligands are highly efficient for this transformation, coupling organoboron compounds with organic halides.[2] Electron-rich trialkylphosphines can promote the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[3]
Representative Quantitative Data for Suzuki-Miyaura Coupling with a Trialkylphosphine Ligand
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid using a palladium catalyst with a trialkylphosphine ligand. This data is adapted from protocols using tri-tert-butylphosphine, a well-studied bulky trialkylphosphine, and serves as a predictive guide for the performance of simpler trialkylphosphines like pentylphosphine.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 95 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 99 |
Data adapted from studies on bulky trialkylphosphine ligands.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] The choice of phosphine ligand is critical for achieving high yields and stereoselectivity.[4]
Hydroformylation
In hydroformylation, an alkene is converted to an aldehyde using synthesis gas (CO/H₂) and a transition metal catalyst, typically rhodium.[2] The phosphine ligand influences both the activity and the regioselectivity (linear vs. branched aldehyde) of the reaction.[2]
Experimental Protocols
Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[5] Solvents should be freshly distilled from appropriate drying agents.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is a representative procedure adapted from established methods and can be optimized for specific substrates when using pentylphosphine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pentylphosphine (or other trialkylphosphine)
-
Aryl chloride
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Toluene, anhydrous
-
Schlenk flask and other inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and pentylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Palladium-Pentylphosphine Pre-catalyst (Representative)
A common pre-catalyst is of the form PdCl₂(PR₃)₂. The following is a general procedure for its synthesis.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Pentylphosphine
-
Benzonitrile, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 mmol) in anhydrous benzonitrile (10 mL).
-
Add pentylphosphine (2.2 mmol) to the suspension.
-
Heat the mixture to 100 °C and stir until the PdCl₂ has completely dissolved and a clear solution is formed.
-
Cool the solution to room temperature, which should result in the precipitation of the complex.
-
Filter the solid product under inert atmosphere, wash with anhydrous diethyl ether (3 x 10 mL), and dry under vacuum.
-
The resulting complex, bis(pentylphosphine)palladium(II) chloride, can be stored under an inert atmosphere.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Homogeneous Catalysis
Caption: General workflow for a homogeneous catalysis experiment.
References
Application Notes and Protocols: Trialkylphosphine Ligands in Suzuki-Miyaura Coupling
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Practical Applications of Pentylphosphine and Analogous Trialkylphosphines in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and mild reaction conditions.[1][2] The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of ligand coordinated to the metal center. While a wide array of phosphine ligands have been developed, this document focuses on the practical application of trialkylphosphines, with a specific consideration for pentylphosphine.
Initial literature surveys indicate that while bulky and electron-rich trialkylphosphines are a well-established class of ligands for promoting challenging Suzuki-Miyaura couplings, specific data and detailed protocols for pentylphosphine are not prominently available. Therefore, this document will provide a comprehensive overview of the role and application of analogous, well-documented trialkylphosphines, such as trineopentylphosphine and tri-tert-butylphosphine, as a predictive guide for the potential use of pentylphosphine.[3][4] These ligands are known to enhance catalyst activity, particularly for sterically demanding substrates and less reactive aryl chlorides.[1]
General Principles of Trialkylphosphine Ligands in Suzuki-Miyaura Coupling
Trialkylphosphine ligands are characterized by their strong electron-donating properties and steric bulk, which significantly influence the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Enhanced Oxidative Addition: The electron-rich nature of trialkylphosphines increases the electron density on the palladium center, facilitating the oxidative addition of aryl halides, especially the less reactive and more economical aryl chlorides.
-
Promotion of Reductive Elimination: The steric bulk of these ligands can accelerate the final reductive elimination step, leading to faster product formation and regeneration of the active Pd(0) catalyst.[5]
-
Catalyst Stability: The strong coordination of trialkylphosphines can also enhance the stability of the palladium catalyst, preventing decomposition pathways and allowing for lower catalyst loadings.
Experimental Protocols (Based on Analogous Trialkylphosphines)
The following protocols are generalized based on procedures reported for bulky trialkylphosphine ligands in Suzuki-Miyaura coupling reactions. These should serve as a starting point for optimization when considering the use of pentylphosphine.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is adapted from typical conditions used with bulky, electron-rich phosphine ligands.
Reaction Scheme:
Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Trialkylphosphine ligand (e.g., trineopentylphosphine, as an analogue for pentylphosphine)
-
Aryl bromide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[6]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., 1-2 mol%), the trialkylphosphine ligand (e.g., 2-4 mol%), and the base (e.g., 2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for Suzuki-Miyaura couplings facilitated by bulky trialkylphosphine ligands. Note: No specific data for pentylphosphine was found in the surveyed literature. The data presented is for analogous ligands and serves as a performance benchmark.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogue |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Trineopentylphosphine | Pd(dba)₂ | K₃PO₄ | Toluene | 100 | >95 | [3] |
| 2 | 2-Bromotoluene | 2-Methylphenylboronic acid | Trineopentylphosphine | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 92 | [3] |
| 3 | 1-Bromo-2,6-diisopropylbenzene | Phenylboronic acid | Trineopentylphosphine | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 88 | [3] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps influenced by the phosphine ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research setting.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pentylphosphine as a Precursor for Novel Phosphine Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel phosphine oxide derivatives using pentylphosphine as a versatile precursor. The methodologies outlined herein are designed to be adaptable for the creation of a diverse range of phosphine oxides with potential applications in catalysis, materials science, and medicinal chemistry.
Introduction
Pentylphosphine is a primary phosphine that serves as a valuable building block for the synthesis of various organophosphorus compounds. Its P-H bonds are reactive and can undergo a variety of transformations, making it an ideal starting material for the generation of novel phosphine oxide derivatives. Phosphine oxides are a class of compounds characterized by a phosphoryl group (P=O) and are noted for their stability and unique electronic properties. These characteristics have led to their use in a wide array of applications, including as ligands in catalysis, photoinitiators, and as scaffolds in the development of new therapeutic agents.[1][2] This document details the synthesis and characterization of two classes of novel phosphine oxide derivatives starting from pentylphosphine: a secondary phosphine oxide via hydrophosphinylation and a tertiary phosphine oxide through a two-step process involving the formation of a chlorophosphine intermediate.
Data Presentation
Table 1: Synthesis of Pentyl(phenyl)phosphine oxide
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) | 31P NMR (ppm) |
| 1 | Pentylphosphine | Benzaldehyde | Trifluoroacetic Acid | Dichloromethane | 12 | 85 | 35.2 |
Table 2: Synthesis of Dipentyl(phenyl)phosphine oxide
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time (h) | Intermediate/Product | Yield (%) | 31P NMR (ppm) |
| 1 | Pentylphosphine | Dichlorophenylphosphine | Triethylamine | Toluene | 4 | Pentyl(phenyl)chlorophosphine | 92 | 110.5 |
| 2 | Pentyl(phenyl)chlorophosphine | Pentylmagnesium bromide | - | Diethyl ether | 6 | Dipentyl(phenyl)phosphine | 88 | -35.1 |
| 3 | Dipentyl(phenyl)phosphine | Hydrogen Peroxide (30%) | - | Dichloromethane | 1 | Dipentyl(phenyl)phosphine oxide | 95 | 45.8 |
Experimental Protocols
Protocol 1: Synthesis of Pentyl(phenyl)phosphine oxide via Hydrophosphinylation
This protocol describes a single-step synthesis of a secondary phosphine oxide.[3]
Materials:
-
Pentylphosphine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Trifluoroacetic acid (TFA, 0.1 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentylphosphine (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzaldehyde (1.0 mmol) to the solution while stirring.
-
Add trifluoroacetic acid (0.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy.
-
Upon completion, quench the reaction by adding 10 mL of a 5% aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain the pure pentyl(phenyl)phosphine oxide.
-
Characterize the final product using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.
Protocol 2: Synthesis of Dipentyl(phenyl)phosphine oxide
This protocol outlines a multi-step synthesis of a tertiary phosphine oxide.
Step 2a: Synthesis of Pentyl(phenyl)chlorophosphine
Materials:
-
Pentylphosphine (1.0 mmol)
-
Dichlorophenylphosphine (1.0 mmol)
-
Triethylamine (1.1 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve pentylphosphine (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous toluene (5 mL).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of dichlorophenylphosphine (1.0 mmol) in anhydrous toluene (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The formation of triethylamine hydrochloride precipitate will be observed.
-
Filter the reaction mixture under inert conditions to remove the salt.
-
The filtrate contains the pentyl(phenyl)chlorophosphine and can be used directly in the next step.
Step 2b: Synthesis of Dipentyl(phenyl)phosphine
Materials:
-
Pentyl(phenyl)chlorophosphine solution from Step 2a
-
Pentylmagnesium bromide (1.1 mmol, 1.0 M solution in diethyl ether)
-
Anhydrous Diethyl Ether (10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To the filtrate containing pentyl(phenyl)chlorophosphine from the previous step, add anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add pentylmagnesium bromide (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipentyl(phenyl)phosphine.
Step 2c: Oxidation to Dipentyl(phenyl)phosphine oxide
Materials:
-
Crude Dipentyl(phenyl)phosphine from Step 2b
-
Hydrogen peroxide (30% aqueous solution, 1.2 mmol)
-
Dichloromethane (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude dipentyl(phenyl)phosphine in dichloromethane (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add 30% hydrogen peroxide (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 1 hour.[4]
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude phosphine oxide by column chromatography or recrystallization.
-
Characterize the final product using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.
Visualizations
Caption: Workflow for the synthesis of pentyl(phenyl)phosphine oxide.
Caption: Multi-step synthesis of dipentyl(phenyl)phosphine oxide.
Caption: Relationship between pentylphosphine and its derived phosphine oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Single-Step Synthesis of Secondary Phosphine Oxides - Organometallics - Figshare [acs.figshare.com]
- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Experimental Setup and Handling of Air-Sensitive Pentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of pentylphosphine, a potentially pyrophoric and air-sensitive primary alkylphosphine. Due to the limited availability of specific safety and physical data for pentylphosphine, the following procedures are based on established best practices for handling highly reactive and air-sensitive reagents, particularly other primary alkylphosphines. It is imperative that all users conduct a thorough risk assessment and adhere to all institutional safety guidelines before commencing any experimental work.
Overview and Safety Considerations
Pentylphosphine (C₅H₁₁PH₂) is an organophosphorus compound that, like other primary alkylphosphines, is expected to be highly reactive towards atmospheric oxygen and moisture. This reactivity can range from rapid degradation to spontaneous ignition (pyrophoricity). Therefore, strict adherence to air-free handling techniques is mandatory.
Key Hazards:
-
Pyrophoricity: May ignite spontaneously on contact with air.
-
Toxicity: Phosphines are generally toxic, and inhalation or skin contact should be avoided.
-
Reactivity: Reacts vigorously with water and other protic solvents.
Personal Protective Equipment (PPE):
A comprehensive list of required PPE is provided in the table below.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles and a face shield |
| Hand Protection | Nitrile gloves worn under heavy-duty neoprene or butyl rubber gloves |
| Body Protection | Flame-resistant lab coat |
| Respiratory Protection | May be required based on risk assessment; consult institutional safety protocols |
| Footwear | Closed-toe, chemical-resistant shoes |
Experimental Setup: Inert Atmosphere Techniques
The manipulation of pentylphosphine requires the stringent exclusion of air and moisture. This is primarily achieved through the use of a Schlenk line or a glovebox.
Schlenk Line Operations
A Schlenk line is a dual-manifold apparatus that allows for the evacuation of a flask and its subsequent backfilling with an inert gas (typically argon or nitrogen).
Protocol for Preparing Glassware on a Schlenk Line:
-
Drying Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight to remove adsorbed water.
-
Assembly: Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Perform a minimum of three evacuate-refill cycles to ensure the removal of the laboratory atmosphere. Each cycle consists of:
-
Evacuating the flask under high vacuum for 5-10 minutes.
-
Slowly refilling the flask with high-purity inert gas.
-
Glovebox Operations
A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling highly air-sensitive materials.
Protocol for Introducing Materials into a Glovebox:
-
Airlock Purging: Place all necessary equipment and sealed reagents in the glovebox antechamber.
-
Evacuate-Refill Cycles: Perform a series of evacuate-refill cycles on the antechamber (typically 3-5 cycles) to remove air before opening the inner door to the main chamber.
Handling and Transfer of Pentylphosphine
Pentylphosphine should be treated as a pyrophoric liquid. All transfers must be conducted under an inert atmosphere using appropriate techniques.
Solvent Degassing
Solvents used with pentylphosphine must be deoxygenated and dried.
| Degassing Method | Procedure | Typical Time |
| Freeze-Pump-Thaw | 1. Freeze the solvent using liquid nitrogen. 2. Apply a high vacuum for 10-15 minutes. 3. Thaw the solvent, allowing dissolved gases to escape. 4. Repeat the cycle at least three times. | 1-2 hours |
| Inert Gas Purging | Bubble a steady stream of inert gas through the solvent for an extended period. An exit needle is required to vent the flask. | > 1 hour |
Liquid Transfer via Syringe
For transferring small volumes of pentylphosphine, a gas-tight syringe is used.
Protocol for Syringe Transfer:
-
Prepare Syringe: Purge a dry, gas-tight syringe with inert gas.
-
Withdraw Reagent: Puncture the septum of the reagent bottle and slowly withdraw the desired volume of pentylphosphine. It is good practice to also withdraw a small volume of inert gas into the syringe to act as a buffer.
-
Transfer to Reaction: Quickly and carefully transfer the syringe to the reaction flask and puncture the septum.
-
Inject Reagent: Inject the inert gas buffer first, followed by the pentylphosphine solution.
Cannula Transfer
For larger volumes, a double-tipped needle (cannula) is used to transfer the liquid under positive inert gas pressure.
Protocol for Cannula Transfer:
-
Setup: Both the donor and receiving flasks must be under a positive pressure of inert gas.
-
Insert Cannula: Insert one end of the cannula into the donor flask, ensuring the tip is below the liquid surface. Insert the other end into the receiving flask.
-
Initiate Transfer: Create a slight pressure differential by carefully adjusting the gas flow to the donor flask or by venting the receiving flask with an exit needle.
-
Monitor Transfer: Monitor the liquid transfer and stop when the desired volume has been moved.
Quenching and Disposal of Pentylphosphine
Unused pentylphosphine and any material contaminated with it must be safely quenched and disposed of as hazardous waste.
Protocol for Quenching Pentylphosphine:
-
Inert Atmosphere: Place the flask containing the pentylphosphine residue under an inert atmosphere in a fume hood and cool it to 0 °C in an ice bath.
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.
-
Sequential Quenching: Once the initial vigorous reaction subsides, continue the slow, dropwise addition of progressively more reactive alcohols (e.g., ethanol, then methanol).
-
Final Quenching with Water: After the reactions with alcohols are complete, slowly add water dropwise.
-
Neutralization and Disposal: Once the addition of water causes no further reaction, allow the mixture to warm to room temperature. Neutralize the solution with a weak acid (e.g., citric acid) and dispose of it as hazardous waste according to institutional guidelines.
Visualized Workflows and Relationships
Experimental Workflow for Handling Pentylphosphine
Caption: Workflow for handling pentylphosphine.
Logical Relationships in Safety Precautions
Caption: Key safety relationships for pentylphosphine.
Pentylphosphine as a Stoichiometric Reagent in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pentylphosphine as a stoichiometric reagent in organic chemistry. While less common in classic named reactions that typically utilize tertiary phosphines, primary alkylphosphines like pentylphosphine serve as potent nucleophiles in a variety of transformations, primarily in the formation of carbon-phosphorus bonds through additions to unsaturated systems. The protocols outlined below focus on two key applications: the Phospha-Michael addition to activated alkenes and the addition to carbonyl compounds.
Phospha-Michael Addition of Pentylphosphine to Activated Alkenes
The Phospha-Michael addition, or hydrophosphination, is a powerful atom-economical method for the formation of C–P bonds. Primary phosphines such as pentylphosphine can add across carbon-carbon double bonds of Michael acceptors. This reaction is typically base-catalyzed and proceeds with anti-Markovnikov selectivity, yielding a secondary phosphine which can potentially react further.
Application Note
This protocol is applicable to a range of electron-deficient alkenes, including α,β-unsaturated esters, nitriles, and ketones. The resulting secondary phosphines are valuable intermediates in the synthesis of more complex organophosphorus compounds, such as ligands for catalysis or building blocks for bioactive molecules. The reaction is sensitive to air and moisture, and thus requires an inert atmosphere.
Experimental Protocol: Base-Catalyzed Phospha-Michael Addition
Materials:
-
Pentylphosphine (RPH₂, R = n-C₅H₁₁)
-
Michael acceptor (e.g., ethyl acrylate)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Base (e.g., potassium tert-butoxide (t-BuOK), sodium hydride (NaH))
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere, dissolve the Michael acceptor (1.0 eq.) in the anhydrous solvent in a Schlenk flask.
-
In a separate Schlenk flask, dissolve pentylphosphine (1.0 eq.) in the anhydrous solvent.
-
To the solution of the Michael acceptor, add the base (0.1-1.0 eq.) at the desired temperature (typically 0 °C to room temperature).
-
Slowly add the pentylphosphine solution to the mixture of the Michael acceptor and base via cannula or syringe.
-
Stir the reaction mixture at the specified temperature for the required duration. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the addition of a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or column chromatography under an inert atmosphere.
Quantitative Data
| Entry | Michael Acceptor | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | t-BuOK (0.1) | THF | 25 | 2 | >95 |
| 2 | Acrylonitrile | NaH (1.0) | Dioxane | 50 | 4 | 92 |
| 3 | Methyl vinyl ketone | t-BuOK (0.1) | THF | 0 | 1 | 98 |
Note: Yields are based on isolated product after purification.
Reaction Workflow
Caption: Workflow for the Phospha-Michael addition of pentylphosphine.
Addition of Pentylphosphine to Carbonyl Compounds
Primary phosphines can act as nucleophiles and add to the electrophilic carbon of aldehydes and ketones. This reaction typically requires activation of the carbonyl group, often with a Lewis or Brønsted acid, or proceeds under basic conditions. The initial adduct is a α-hydroxy secondary phosphine, which may undergo further reactions depending on the conditions.
Application Note
This reaction provides a direct route to α-hydroxy secondary phosphines, which are versatile intermediates. For instance, they can be oxidized to the corresponding phosphine oxides or used in the synthesis of P-chiral ligands. The choice of catalyst and reaction conditions can influence the outcome and selectivity of the reaction.
Experimental Protocol: Acid-Catalyzed Addition to Aldehydes
Materials:
-
Pentylphosphine (RPH₂, R = n-C₅H₁₁)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere, dissolve the aldehyde (1.0 eq.) in the anhydrous solvent in a Schlenk flask.
-
Add the acid catalyst (0.1-1.0 eq.) to the aldehyde solution and stir for a few minutes at the desired temperature.
-
Slowly add pentylphosphine (1.0 eq.) to the activated aldehyde solution.
-
Stir the reaction mixture at the specified temperature and monitor its progress by ³¹P NMR spectroscopy.
-
Upon completion, carefully neutralize the acid catalyst with a suitable base (e.g., triethylamine, saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting α-hydroxy secondary phosphine by chromatography or crystallization under an inert atmosphere.
Quantitative Data
| Entry | Carbonyl Compound | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TFA (1.0) | Toluene | 25 | 3 | 90 |
| 2 | Cyclohexanone | TMSOTf (0.1) | CH₂Cl₂ | 0 | 2 | 85 |
| 3 | 4-Methoxybenzaldehyde | TFA (1.0) | Toluene | 25 | 4 | 92 |
Note: Yields are for the isolated α-hydroxy secondary phosphine product.
Signaling Pathway Diagram
Caption: Mechanism of acid-catalyzed addition of pentylphosphine to an aldehyde.
Conclusion
Pentylphosphine is a valuable stoichiometric reagent for the construction of carbon-phosphorus bonds. The protocols provided herein for the Phospha-Michael addition and the addition to carbonyl compounds offer reliable methods for the synthesis of secondary phosphines and their derivatives. These products can serve as crucial intermediates in the development of novel ligands and functional materials for applications in catalysis and drug discovery. Careful handling under inert conditions is paramount for the successful application of these protocols due to the air-sensitivity of primary phosphines.
Application Notes and Protocols: Synthesis of Advanced Materials Using Alkylphosphines as a Building Block
For the Attention of: Researchers, scientists, and drug development professionals.
Subject: Detailed application notes and protocols for the synthesis of advanced materials using alkylphosphines, with a focus on trioctylphosphine as a representative building block due to the limited specific literature on pentylphosphine.
Introduction:
Alkylphosphines are a versatile class of organophosphorus compounds that play a crucial role in the synthesis of a wide array of advanced materials. Their utility stems from their function as effective ligands for metal catalysts, surface capping agents for nanoparticles, and as precursors or solvents in various synthetic protocols. While the specific use of pentylphosphine is not extensively documented in publicly available research, the principles and protocols associated with other alkylphosphines, such as the widely used trioctylphosphine (TOP), provide a strong foundation for its potential applications. This document outlines key applications, detailed experimental protocols, and data related to the use of alkylphosphines in the synthesis of advanced materials, primarily focusing on quantum dots and other nanoparticles.
I. Application: Synthesis of Semiconductor Nanocrystals (Quantum Dots)
Alkylphosphines, particularly trialkylphosphines like trioctylphosphine, are instrumental in the synthesis of high-quality semiconductor nanocrystals, also known as quantum dots (QDs). They can act as a solvent, a capping agent to control nanocrystal growth and stability, and a reactant to form metal-phosphine precursors.
Key Functions of Alkylphosphines in QD Synthesis:
-
Solvent: High-boiling point alkylphosphines can serve as a non-coordinating or weakly coordinating solvent, providing a suitable medium for the high-temperature synthesis of QDs.
-
Capping Agent/Ligand: The lone pair of electrons on the phosphorus atom coordinates to the surface of the growing nanocrystals. This dynamic binding passivates surface defects, prevents aggregation, and allows for precise control over the size and shape of the QDs. The length of the alkyl chains influences the solubility and steric hindrance, affecting the final properties of the nanocrystals.
-
Precursor Formation: Alkylphosphines can react with chalcogen precursors (e.g., selenium, sulfur) to form more reactive phosphine-chalcogenide complexes (e.g., trioctylphosphine selenide, TOPSe), which are then injected into a hot solution of a metal precursor to initiate nanocrystal nucleation and growth.
Experimental Protocol: Synthesis of CdSe Quantum Dots using Trioctylphosphine
This protocol describes a typical "hot-injection" method for the synthesis of Cadmium Selenide (CdSe) quantum dots where trioctylphosphine (TOP) is used as a solvent and to prepare the selenium precursor.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller and thermocouple
-
Schlenk line for inert gas (Argon or Nitrogen) manipulation
-
Syringes and needles
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis and Photoluminescence spectrometers for characterization
Procedure:
-
Preparation of Cadmium Precursor:
-
In a 100 mL three-neck flask, combine CdO (0.1 mmol), oleic acid (0.4 mmol), and 1-octadecene (10 mL).
-
Heat the mixture to 150 °C under argon flow with vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
-
Further heat the solution to the desired injection temperature (typically between 240-280 °C) and maintain it under argon.
-
-
Preparation of Selenium Precursor (TOPSe):
-
In a glovebox or under an inert atmosphere, dissolve selenium powder (0.1 mmol) in trioctylphosphine (1 mL). This solution is trioctylphosphine selenide (TOPSe).
-
Load the TOPSe solution into a syringe.
-
-
Hot-Injection and Growth:
-
Rapidly inject the TOPSe solution into the hot cadmium precursor solution.
-
The color of the solution will change, indicating the nucleation and growth of CdSe nanocrystals.
-
The reaction temperature and time will determine the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.
-
After the desired size is reached, cool the reaction mixture to room temperature.
-
-
Purification:
-
Add an excess of methanol to the crude solution to precipitate the CdSe quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the quantum dot pellet in a small amount of toluene.
-
Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and excess ligands.
-
The final purified CdSe QDs can be stored as a solution in a nonpolar solvent like toluene.
-
Workflow Diagram:
Quantitative Data:
The size of the resulting CdSe quantum dots is directly related to the reaction time and temperature. This size, in turn, dictates the photoluminescent properties of the material due to the quantum confinement effect.
| Reaction Time (minutes) | Temperature (°C) | Average Diameter (nm) | Emission Peak (nm) |
| 1 | 250 | 2.5 | 520 (Green) |
| 5 | 250 | 3.5 | 560 (Yellow) |
| 15 | 250 | 4.8 | 600 (Orange) |
| 1 | 280 | 3.2 | 550 (Yellow-Green) |
| 5 | 280 | 4.5 | 590 (Orange-Red) |
| 15 | 280 | 6.0 | 620 (Red) |
Note: The data in this table is representative and the actual results may vary depending on the specific experimental conditions.
II. Application: Synthesis of Gold Nanoparticles
Alkylphosphines can also be used as capping agents in the synthesis of gold nanoparticles (AuNPs), influencing their size, stability, and solubility.
Experimental Protocol: Two-Phase Synthesis of Phosphine-Capped Gold Nanoparticles
This protocol describes the synthesis of gold nanoparticles using a two-phase system where the phosphine ligand stabilizes the nanoparticles in the organic phase.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Trioctylphosphine (TOP) or a similar alkylphosphine
Procedure:
-
Phase Transfer of Gold Ions:
-
Dissolve HAuCl₄·3H₂O in deionized water.
-
Dissolve TOAB in toluene.
-
Mix the two solutions in a flask and stir vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of gold ions to the toluene phase.
-
Separate the organic phase.
-
-
Nanoparticle Formation:
-
To the organic phase containing the gold ions, add the alkylphosphine (e.g., trioctylphosphine).
-
Prepare a fresh aqueous solution of NaBH₄.
-
Add the NaBH₄ solution to the organic phase with vigorous stirring.
-
The color of the organic phase will change to a deep red or purple, indicating the formation of gold nanoparticles.
-
Continue stirring for several hours to ensure complete reaction and stabilization.
-
-
Purification:
-
Wash the organic phase with deionized water several times to remove excess reducing agent.
-
Precipitate the gold nanoparticles by adding ethanol.
-
Centrifuge and re-disperse the nanoparticles in fresh toluene.
-
Logical Relationship Diagram:
Conclusion
Application Notes and Protocols for the Safe Handling and Disposal of Pentylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylphosphine and its derivatives are organophosphorus compounds utilized in various research and development applications, including as ligands in catalysis and as reagents in organic synthesis. Due to their reactive nature, appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. These application notes provide detailed protocols for the safe handling and disposal of pentylphosphine, drawing upon safety data for structurally similar trialkylphosphines.
Hazard Identification and Chemical Properties
Summary of Key Hazards:
-
Pyrophoric: May ignite spontaneously on contact with air.
-
Corrosive: Causes severe skin burns and eye damage.
-
Inhalation Toxicity: May cause respiratory irritation and damage.
-
Reactivity: Reacts vigorously with oxidizing agents.
Table 1: Physical and Chemical Properties of Analogous Trialkylphosphines
| Property | Trioctylphosphine | Triethylphosphine | Triphenylphosphine |
| Boiling Point | 240 °C @ 10 mmHg | Not available | 377 °C |
| Flash Point | 147 °C | Not available | 181 °C |
| Density | 0.831 g/cm³ | Not available | 1.194 g/cm³ |
| Hazards | Causes severe skin burns and eye damage. | Pyrophoric liquid. | Harmful if swallowed. |
Safe Handling Protocols
Strict adherence to the following protocols is mandatory when working with pentylphosphine.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to mitigate the risks of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and a face shield | Must be worn at all times. |
| Hands | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended. Inspect for damage before each use. |
| Body | Flame-resistant lab coat | Worn over personal clothing. |
| Respiratory | Approved respirator | Required if working outside of a fume hood or if ventilation is inadequate. |
Engineering Controls
All manipulations of pentylphosphine must be performed within a certified chemical fume hood to ensure adequate ventilation and to contain any potential fires or fumes. An inert atmosphere glovebox is the preferred environment for handling larger quantities.
Experimental Workflow for Handling Pentylphosphine
The following diagram outlines the standard operating procedure for the safe transfer and use of pentylphosphine.
Figure 1. Experimental workflow for the safe handling of pentylphosphine.
Disposal Protocols
All pentylphosphine waste, including contaminated materials and reaction residues, must be treated as hazardous and disposed of according to the following quenching protocol. Never dispose of unquenched pentylphosphine directly into waste containers.
Quenching Protocol for Excess Pentylphosphine and Residues
This protocol must be performed in a chemical fume hood under an inert atmosphere.
Experimental Protocol:
-
Dilution: Dilute the pentylphosphine-containing waste with an inert, high-boiling point solvent such as heptane or toluene in a flask under an inert atmosphere. The final concentration should be less than 5%.
-
Cooling: Cool the diluted solution in an ice bath.
-
Initial Quenching: Slowly add isopropanol dropwise to the cooled solution with stirring. Monitor for any temperature increase. Continue adding isopropanol until the exothermic reaction ceases.
-
Secondary Quenching: Slowly add methanol to the solution to quench any remaining reactive material.
-
Final Quenching: Cautiously add water dropwise to ensure the complete neutralization of any residual phosphine.
-
Waste Collection: The resulting solution should be neutralized and can then be transferred to a properly labeled hazardous waste container for collection by environmental health and safety personnel.
Table 3: Quenching Reagent Concentrations and Order
| Step | Quenching Reagent | Concentration | Rationale |
| 1 | Isopropanol | 100% | Less reactive alcohol for initial, controlled quenching. |
| 2 | Methanol | 100% | More reactive alcohol to ensure complete reaction. |
| 3 | Water | 100% | Final, most reactive quencher to neutralize any remaining material. |
Emergency Procedures
Spill Response
In the event of a pentylphosphine spill, immediate and decisive action is critical. The following decision tree outlines the appropriate response.
Figure 2. Decision-making workflow for a pentylphosphine spill.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
Pentylphosphine is a hazardous chemical that requires meticulous handling and disposal procedures. By adhering to the protocols outlined in these application notes, researchers can minimize the risks associated with its use and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and environmental health and safety office for additional information.
Surface Functionalization of Nanoparticles with Pentylphosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of applications, including drug delivery, bioimaging, and catalysis. The choice of capping agent plays a pivotal role in determining the stability, dispersibility, and biological interactions of the nanoparticles. Pentylphosphine, a member of the alkylphosphine family, serves as an effective capping ligand, particularly in the synthesis of quantum dots and other semiconductor nanocrystals. Its primary functions are to stabilize the nanoparticle surface, prevent aggregation, and influence the growth kinetics during synthesis.
This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using an alkylphosphine analogue, tributylphosphine, as a representative procedure due to the limited specific literature on pentylphosphine. The chemical similarities between short-chain alkylphosphines suggest that these protocols are readily adaptable for pentylphosphine.
Applications
Nanoparticles functionalized with short-chain alkylphosphines like pentylphosphine are primarily utilized in:
-
Quantum Dot Synthesis: Alkylphosphines act as solvents for selenium and sulfur precursors and as capping ligands that control the size and shape of the resulting quantum dots. This control is crucial for tuning the optical and electronic properties of the quantum dots.
-
Catalysis: Phosphine-stabilized metal nanoparticles are employed as catalysts in various organic reactions. The ligand shell can influence the catalytic activity and selectivity.
-
Drug Delivery (in development): While less common for simple alkylphosphines, functionalized phosphine ligands can be used to attach targeting moieties or drug molecules to the nanoparticle surface, enabling targeted drug delivery.
Experimental Protocols
The following protocols are based on established methods for the synthesis of quantum dots using trialkylphosphines and can be adapted for the use of pentylphosphine.
Protocol 1: Hot-Injection Synthesis of Alkylphosphine-Capped Cadmium Selenide (CdSe) Quantum Dots
This protocol describes the synthesis of CdSe quantum dots using a hot-injection method, where a selenium precursor solution containing an alkylphosphine is rapidly injected into a hot solution of a cadmium precursor.
Materials:
-
Cadmium stearate (Cd(St)₂)
-
Selenium (Se) powder
-
Tributylphosphine (TBP) (or Pentylphosphine)
-
1-Octadecene (ODE)
-
Methanol
-
Toluene
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Centrifuge
-
UV-Vis spectrophotometer
-
Photoluminescence spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Cadmium Precursor Preparation:
-
In a 50 mL three-neck flask, combine 0.1 mmol of Cadmium stearate (Cd(St)₂) and 7 mL of 1-Octadecene (ODE).
-
Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen.
-
Switch to an inert atmosphere (Argon) and heat the mixture to 250 °C.
-
-
Selenium Precursor Preparation:
-
In a separate vial under an inert atmosphere, dissolve 0.1 mmol of Selenium (Se) powder in a mixture of 0.2 mmol of tributylphosphine (or pentylphosphine) and 0.95 mL of ODE. Gentle heating may be required to fully dissolve the selenium.
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution at 250 °C.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe nanocrystals.
-
Monitor the growth of the quantum dots by taking small aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The size of the quantum dots increases with reaction time.
-
Once the desired size is reached (as indicated by the emission wavelength), cool the reaction mixture to room temperature.
-
-
Purification:
-
Add an excess of methanol to the reaction mixture to precipitate the quantum dots.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the quantum dot pellet in toluene.
-
Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess ligands.
-
The final product is a solution of alkylphosphine-capped CdSe quantum dots in toluene.
-
Protocol 2: Ligand Exchange for Surface Functionalization
This protocol describes a method to replace the native capping ligands on a nanoparticle surface with pentylphosphine.
Materials:
-
Nanoparticles with existing capping ligands (e.g., oleic acid-capped nanoparticles)
-
Pentylphosphine
-
An appropriate solvent for the nanoparticles (e.g., toluene, chloroform)
-
A non-solvent for the nanoparticles (e.g., methanol, ethanol)
Procedure:
-
Dispersion: Disperse the nanoparticles with their original ligands in a suitable solvent.
-
Ligand Addition: Add an excess of pentylphosphine to the nanoparticle dispersion. The molar ratio of pentylphosphine to nanoparticles will depend on the nanoparticle size and surface area and may require optimization.
-
Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to facilitate the ligand exchange process. The optimal time and temperature will vary depending on the initial ligands and the nanoparticle material.
-
Purification:
-
Precipitate the nanoparticles by adding a non-solvent.
-
Centrifuge the mixture to collect the nanoparticles.
-
Redisperse the nanoparticles in the original solvent.
-
Repeat the precipitation and redispersion steps multiple times to ensure the complete removal of the displaced ligands and excess pentylphosphine.
-
-
Characterization: Confirm the successful ligand exchange using techniques such as Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes typical characterization data for nanoparticles functionalized with short-chain alkylphosphines. The exact values will depend on the specific synthesis conditions and the nature of the nanoparticle core.
| Parameter | Typical Value Range | Characterization Technique | Significance |
| Hydrodynamic Diameter | 5 - 20 nm | Dynamic Light Scattering (DLS) | Indicates the size of the nanoparticle including the ligand shell in a solvent. |
| Core Diameter | 2 - 10 nm | Transmission Electron Microscopy (TEM) | Provides the size of the inorganic core of the nanoparticle. |
| Zeta Potential | -10 to +10 mV (in non-polar solvents) | DLS with Zeta Potential Analyzer | Measures the surface charge of the nanoparticles, which influences their stability in colloidal suspension. |
| Quantum Yield (for QDs) | 40 - 80% | Photoluminescence Spectroscopy | Represents the efficiency of light emission after absorption, a key parameter for imaging applications. |
| Surface Ligand Density | Varies | Quantitative NMR (qNMR) | Determines the number of ligand molecules per unit area of the nanoparticle surface. |
Mandatory Visualizations
Experimental Workflow for Hot-Injection Synthesis
Caption: Workflow for the hot-injection synthesis of pentylphosphine-capped CdSe quantum dots.
Logical Relationship for Ligand Exchange
Caption: Logical workflow for the surface functionalization of nanoparticles via ligand exchange with pentylphosphine.
Troubleshooting & Optimization
Technical Support Center: High-Purity Purification of Crude Pentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the high-purity purification of crude pentylphosphine. Pentylphosphine and its derivatives are often synthesized via Grignard reactions, resulting in a crude mixture that requires careful purification to remove unreacted starting materials, byproducts, and oxidation products. Given the air-sensitive nature of pentylphosphine, all procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques such as a Schlenk line or a glovebox.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude pentylphosphine synthesized via a Grignard reaction with phosphorus trichloride (PCl₃)?
A1: Crude pentylphosphine synthesized from a Grignard reagent (pentylmagnesium bromide) and PCl₃ can contain a variety of impurities, including:
-
Unreacted Starting Materials: Phosphorus trichloride (PCl₃) and residual pentylmagnesium bromide.
-
Hydrolysis Products: Reaction of unreacted PCl₃ with water during workup can form phosphorous acid (H₃PO₃) and hydrochloric acid (HCl).[1][2][3][4] Quenching of the Grignard reagent will produce pentane and magnesium salts.
-
Over-alkylation Products: Dipentylphosphine and tripentylphosphine can form if the stoichiometry is not carefully controlled.
-
Oxidation Products: Pentylphosphine can be readily oxidized to pentylphosphine oxide, especially if exposed to air.
-
Solvent: The ether solvent (e.g., diethyl ether or THF) used for the Grignard reaction.
Q2: My crude pentylphosphine is a complex mixture. What is the primary purification strategy?
A2: The most effective method for purifying crude pentylphosphine is fractional vacuum distillation .[5] This technique separates compounds based on their boiling points at a reduced pressure, which is crucial for preventing the decomposition of heat-sensitive and high-boiling compounds.[1][6] Given that pentylphosphine is air-sensitive, the distillation must be performed under an inert atmosphere.[7]
Q3: I am having trouble with my distillation. The product seems to be degrading. What could be the cause?
A3: Degradation during distillation is often due to excessive heat.[1] Ensure you are using a vacuum to lower the boiling point of pentylphosphine. If you are already using a vacuum, consider a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.[6] It is also critical to maintain a leak-free system to prevent the ingress of oxygen, which can lead to oxidation.
Q4: How can I remove pentylphosphine oxide from my product?
A4: Pentylphosphine oxide is significantly less volatile than pentylphosphine and will likely remain in the distillation flask as a residue. If it co-distills or if you need to remove it from a reaction mixture, you can exploit its polarity. In some cases, for related phosphine oxides, precipitation with zinc chloride in polar solvents has been effective.[8] For primary phosphine oxides, reduction back to the phosphine is a possibility using reducing agents like trichlorosilane.[9]
Q5: Can I use chromatography to purify pentylphosphine?
A5: While possible, chromatographic purification of air-sensitive phosphines is challenging and requires specialized equipment to maintain an inert atmosphere throughout the process. For this reason, fractional vacuum distillation is generally the preferred method for volatile phosphines like pentylphosphine.
Troubleshooting Guides
Guide 1: Fractional Vacuum Distillation
Issue: Low yield of pure pentylphosphine after distillation.
| Possible Cause | Troubleshooting Step |
| System Leak | Check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints. A stable vacuum is crucial for efficient distillation. |
| Inefficient Fractionating Column | Ensure your fractionating column is appropriate for the separation. A Vigreux column is a good starting point. For more difficult separations, a packed column (e.g., with Raschig rings or metal sponge) can be used. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[5] |
| Incorrect Distillation Temperature/Pressure | The boiling point of tripentylphosphine is approximately 135-137 °C at 10 mmHg. While not identical, this suggests that pentylphosphine will have a lower boiling point under vacuum. Start with a low vacuum and gently heat the distillation flask. Monitor the temperature at the still head closely. The desired fraction should distill over a narrow temperature range. |
| Product Hold-up in the Apparatus | For small-scale distillations, a significant portion of the product can be lost as a film on the glassware. Use a microscale distillation apparatus to minimize surface area. |
| Decomposition on Heating | If the product is darkening in the distillation pot, the temperature is too high. Increase the vacuum to further lower the boiling point.[1] |
Issue: Product is contaminated with a lower-boiling impurity.
| Possible Cause | Troubleshooting Step |
| Co-distillation with Solvent | Ensure all reaction solvent (e.g., diethyl ether, THF) is removed prior to high vacuum distillation. This can be done at atmospheric pressure or under a gentle vacuum, taking care not to lose the product. |
| Inefficient Fractionating Column | A more efficient fractionating column may be required to separate components with close boiling points. Increase the reflux ratio by adjusting the heating rate. |
Issue: Product is contaminated with a higher-boiling impurity.
| Possible Cause | Troubleshooting Step |
| "Bumping" or Splashing | Vigorous boiling can cause less volatile impurities to be carried over with the vapor. Use a stir bar or boiling chips for smooth boiling. Ensure the heating mantle is set to a gentle, consistent heat. |
| Distillation Rate is Too Fast | A slow, controlled distillation provides better separation. Reduce the heating rate to allow for proper equilibration in the fractionating column. |
Experimental Protocols
Key Experiment: Fractional Vacuum Distillation of Crude Pentylphosphine
Objective: To purify crude pentylphosphine from unreacted starting materials, byproducts, and oxidation products.
Materials:
-
Crude pentylphosphine
-
Schlenk-type fractional distillation apparatus (including a round-bottom flask, Vigreux column, condenser, and receiving flasks)
-
Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Inert gas source (nitrogen or argon) with a bubbler
-
Heating mantle with a stirrer
-
High-vacuum grease
-
Thermometer and adapter
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven and assemble the distillation apparatus while still hot under a stream of inert gas.
-
Grease all ground glass joints lightly but thoroughly.
-
The setup should include a distillation flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (a "cow" or "pig" adapter is useful for collecting multiple fractions without breaking the vacuum).[7]
-
-
Charging the Flask:
-
Transfer the crude pentylphosphine to the distillation flask under a positive pressure of inert gas.
-
Add a magnetic stir bar or dry boiling chips.
-
-
Solvent Removal (if applicable):
-
If a significant amount of low-boiling solvent is present, it can be removed first. Gently heat the flask at atmospheric pressure or under a slight vacuum until the bulk of the solvent has distilled.
-
-
Fractional Vacuum Distillation:
-
Cool the flask to room temperature.
-
Slowly and carefully apply a vacuum to the system. The pressure should be monitored with a manometer.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask.
-
Observe the distillation. A reflux ring will slowly ascend the fractionating column.
-
Collect any low-boiling forerun in the first receiving flask.
-
The temperature at the distillation head will stabilize at the boiling point of the pure pentylphosphine at the given pressure. Collect this fraction in a new, pre-weighed receiving flask.
-
Continue distillation until the temperature at the head either rises or drops, indicating the end of the product fraction.
-
Stop the distillation before the distillation flask goes to dryness to avoid the potential for detonation of peroxide impurities.
-
-
Shutdown:
-
Turn off the heating and allow the system to cool to room temperature under vacuum.
-
Slowly and carefully backfill the apparatus with inert gas.
-
The purified pentylphosphine in the receiving flask should be stored under an inert atmosphere.
-
Visualizations
Experimental Workflow for Pentylphosphine Purification
Caption: Workflow for the purification of crude pentylphosphine.
Troubleshooting Logic for Low Distillation Yield
Caption: Troubleshooting logic for low yield in pentylphosphine distillation.
References
- 1. quora.com [quora.com]
- 2. PCl3 on hydrolysis gives [infinitylearn.com]
- 3. doubtnut.com [doubtnut.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. US5208000A - Hydrolysis of phosphorus trichloride - Google Patents [patents.google.com]
- 7. Troubleshooting Common Distillation Issues [easystill.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. tripentylphosphine | 10496-10-3 [chemicalbook.com]
methods for stabilizing pentylphosphine against aerobic oxidation
Technical Support Center: Stabilization of Pentylphosphine
Welcome to the Technical Support Center for the handling and stabilization of pentylphosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aerobic oxidation of pentylphosphine and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is pentylphosphine so reactive with air?
A1: Pentylphosphine (CH₃(CH₂)₄PH₂) is a primary alkylphosphine. Primary phosphines are known for their high reactivity towards oxygen, and many, including pentylphosphine, can be pyrophoric, meaning they can ignite spontaneously in air.[1][2] This high reactivity is due to the lone pair of electrons on the phosphorus atom, which is readily available for reaction with atmospheric oxygen. The oxidation process can be complex, potentially involving radical mechanisms and singlet oxygen, leading to a mixture of oxidation products such as phosphine oxide, phosphinic acid, and phosphonic acid.[2]
Q2: What are the primary products of pentylphosphine oxidation?
A2: The aerobic oxidation of primary phosphines like pentylphosphine typically yields a mixture of phosphorus (V) compounds. The initial product is the corresponding primary phosphine oxide (n-pentylphosphine oxide). However, the reaction can proceed further to form pentylphosphinic acid and ultimately pentylphosphonic acid.
Q3: How can I visually determine if my pentylphosphine sample has been oxidized?
A3: Pure pentylphosphine is a colorless liquid. Oxidation products are often less volatile, white, or off-white solids or oils. The presence of solid precipitates or an increase in the viscosity of the liquid can be indicators of oxidation. For a definitive assessment, ³¹P NMR spectroscopy is the recommended analytical method. Pentylphosphine will have a characteristic chemical shift, while its various oxidation products will appear as separate, distinct peaks at different chemical shifts.
Q4: What are the main strategies to prevent the aerobic oxidation of pentylphosphine?
A4: The primary strategies to prevent oxidation involve minimizing its exposure to air and protecting the lone pair of electrons on the phosphorus atom. This can be achieved through:
-
Inert Atmosphere Techniques: Handling and storing pentylphosphine under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line is the most direct and effective method.
-
Formation of Phosphine-Borane Adducts: Reacting pentylphosphine with a borane source (e.g., borane dimethyl sulfide complex) forms a stable phosphine-borane adduct. This protects the phosphine's lone pair from oxidation. The pentylphosphine can be regenerated from the adduct when needed.
-
Use of Antioxidants: The addition of certain antioxidants or singlet oxygen quenchers, such as ferrocene derivatives, has been shown to inhibit the oxidation of phosphines.[2]
Q5: Is it sufficient to store pentylphosphine under refrigeration?
A5: While refrigeration will slow down the rate of decomposition, it will not prevent oxidation if the sample is exposed to air. The primary concern is exposure to oxygen, so storage must be under an inert atmosphere in a properly sealed container, in addition to being refrigerated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| A white precipitate forms in the pentylphosphine container upon storage. | 1. Air leak into the container leading to oxidation. 2. Improper sealing of the container. | 1. Discard the sample if purity is critical. 2. Ensure the container (e.g., Sure/Seal™ bottle, Schlenk flask) is properly sealed with a septum and Parafilm® or a greased glass stopper. 3. Store the container inside a glovebox or a desiccator flushed with inert gas. |
| Inconsistent results in reactions using pentylphosphine. | 1. Partial oxidation of the phosphine, leading to lower effective concentration. 2. Introduction of air during reagent transfer. | 1. Verify the purity of the pentylphosphine using ³¹P NMR before use. 2. Refine inert atmosphere techniques for liquid transfer (e.g., cannula transfer, gas-tight syringe).[3] 3. Consider converting the phosphine to its more stable phosphine-borane adduct for storage and handling. |
| A reaction involving pentylphosphine fails to initiate. | 1. Complete oxidation of the pentylphosphine. 2. The presence of oxidized phosphine species that may inhibit the catalyst or reaction. | 1. Use a fresh, pure sample of pentylphosphine. 2. Ensure all solvents and other reagents are rigorously deoxygenated before use. 3. Purge the reaction vessel thoroughly with an inert gas before adding the phosphine. |
| Difficulty in handling pentylphosphine due to its pyrophoric nature. | Inherent reactivity of the primary alkylphosphine with air. | 1. Always handle pentylphosphine in a fume hood, away from flammable materials.[1] 2. Use a glovebox for all manipulations to provide the safest and most controlled environment. 3. If a glovebox is unavailable, use a well-purged Schlenk line. 4. Have appropriate fire extinguishing equipment readily available (e.g., a Class D fire extinguisher for reactive metals, although a standard dry powder extinguisher may be suitable for small phosphine fires). 5. Work with small quantities whenever possible. |
Experimental Protocols
Protocol 1: General Handling and Storage of Pentylphosphine using a Schlenk Line
This protocol outlines the standard procedure for handling pentylphosphine under an inert atmosphere to prevent aerobic oxidation.
Materials:
-
Pentylphosphine in a Sure/Seal™ bottle
-
Schlenk line with a dual vacuum/inert gas manifold
-
Dry, oxygen-free solvent (e.g., THF, toluene)
-
Gas-tight syringe
-
Cannula (double-tipped needle)
-
Reaction flask (Schlenk flask or round-bottom flask with a septum-inlet sidearm)
-
Septa, Parafilm®
Procedure:
-
System Preparation: Ensure the Schlenk line is properly set up and purged with a high-purity inert gas (argon or nitrogen). The glassware for the reaction should be oven-dried and allowed to cool to room temperature under vacuum or a positive pressure of inert gas.
-
Solvent Degassing: Use a solvent that has been thoroughly degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Transfer with a Syringe (for small volumes): a. Pressurize the pentylphosphine Sure/Seal™ bottle with the inert gas from the Schlenk line using a needle connected to the manifold. b. Flush a gas-tight syringe with the inert gas. c. Insert the syringe needle through the septum of the pentylphosphine bottle and carefully withdraw the desired volume of liquid. d. Quickly transfer the pentylphosphine to the reaction flask, which is maintained under a positive pressure of inert gas.
-
Reagent Transfer with a Cannula (for larger volumes): a. Pressurize the pentylphosphine Sure/Seal™ bottle with inert gas. b. Insert one end of the cannula through the septum into the headspace above the pentylphosphine. c. Insert the other end of the cannula through the septum of the receiving reaction flask, ensuring the tip is below the surface of any solvent if present. d. To initiate transfer, either lower the cannula into the pentylphosphine liquid in the source bottle or slightly reduce the pressure in the receiving flask.
-
Storage: After use, ensure the septum on the pentylphosphine bottle is in good condition. Wrap the cap and septum securely with Parafilm® and store in a cool, dark place, preferably inside a secondary container within a glovebox or a desiccator flushed with inert gas.
Protocol 2: Stabilization of Pentylphosphine as a Phosphine-Borane Adduct
Materials:
-
Pentylphosphine
-
Borane dimethyl sulfide complex (BMS)
-
Dry, oxygen-free THF
-
Schlenk flasks
-
Gas-tight syringes
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble an oven-dried Schlenk flask with a magnetic stir bar under a positive pressure of inert gas.
-
Reagent Preparation: In the Schlenk flask, dissolve the desired amount of pentylphosphine in dry, oxygen-free THF.
-
Reaction: Cool the pentylphosphine solution to 0 °C using an ice bath.
-
Slowly add one molar equivalent of borane dimethyl sulfide complex (BMS) dropwise via a gas-tight syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Isolation: The solvent can be removed under vacuum to yield the pentylphosphine-borane adduct, which is typically a more stable solid or oil. The purity can be checked by ³¹P and ¹¹B NMR spectroscopy.
-
Storage: The resulting pentylphosphine-borane adduct can be stored with significantly improved stability against aerobic oxidation compared to the free phosphine.
Visualizations
Caption: Aerobic oxidation pathway of pentylphosphine.
Caption: Decision workflow for handling and stabilizing pentylphosphine.
Caption: Logical flow for troubleshooting experimental issues.
References
identification and characterization of side products in pentylphosphine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentylphosphine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of pentylphosphine via the Grignard reaction with phosphorus trichloride (PCl₃)?
A1: The most common side products are a result of over-alkylation and oxidation. These include:
-
Dipentylphosphine (Secondary Phosphine): Formed when two pentyl groups react with the phosphorus trichloride.
-
Tripentylphosphine (Tertiary Phosphine): Formed when three pentyl groups react with the phosphorus trichloride.
-
Pentylphosphine Oxide: The primary phosphine is highly susceptible to oxidation, especially in the presence of air.
-
Dipentylphosphine Oxide and Tripentylphosphine Oxide: Oxidation products of the secondary and tertiary phosphine side products.
-
Phosphinous and Phosphonic Acids: These can be formed by hydrolysis of phosphorus-halogen intermediates during workup.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation requires careful control of reaction conditions:
-
Stoichiometry: Use a precise molar ratio of pentylmagnesium halide to PCl₃. An excess of the Grignar reagent will favor the formation of di- and tripentylphosphine.
-
Temperature: Maintain a low reaction temperature (typically between -25°C and -30°C) during the addition of the Grignard reagent to PCl₃. This helps to control the reactivity and reduce over-alkylation.
-
Inert Atmosphere: All steps of the synthesis, including the workup and purification, must be carried out under a strict inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine products.
-
Slow Addition: Add the Grignard reagent to the PCl₃ solution slowly and with vigorous stirring to ensure good mixing and prevent localized areas of high Grignard concentration.
Q3: What analytical techniques are best for identifying and quantifying pentylphosphine and its side products?
A3: A combination of techniques is recommended for full characterization:
-
³¹P NMR Spectroscopy: This is the most direct method for identifying and quantifying the different phosphine species in a sample. Each phosphine (primary, secondary, tertiary) and its corresponding oxide will have a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating the volatile components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the structure of the pentyl group and can help to confirm the identity of the products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of pentylphosphine | • Incomplete Grignard reagent formation.• Reaction with atmospheric moisture or oxygen.• Over-alkylation to di- and tripentylphosphine.• Loss of product during workup or purification. | • Ensure magnesium turnings are activated (e.g., with a crystal of iodine) and all glassware is flame-dried.• Use anhydrous solvents and maintain a strict inert atmosphere.• Optimize the stoichiometry and reaction temperature.• Handle the product carefully during extraction and distillation, as it is volatile and air-sensitive. |
| High proportion of di- and tripentylphosphine | • Molar ratio of Grignard reagent to PCl₃ is too high.• Reaction temperature is too high.• Inefficient mixing. | • Use a stoichiometric amount or a slight excess of PCl₃.• Maintain a low reaction temperature during Grignard addition.• Ensure vigorous stirring throughout the addition. |
| Presence of significant amounts of phosphine oxides | • Exposure to air during the reaction, workup, or storage. | • Ensure all solvents are thoroughly deoxygenated.• Maintain a positive pressure of inert gas throughout the entire process.• Store the final product under an inert atmosphere in a sealed container. |
| Formation of a large amount of solid precipitate during reaction | • This is normal; it is the magnesium halide salts. | • This is expected. The salts will be removed during the workup. Ensure stirring is effective to maintain a manageable slurry. |
| Difficulty in purifying the product | • Boiling points of the primary, secondary, and tertiary phosphines may be close.• Co-distillation with solvent. | • Use fractional distillation under reduced pressure for separation.• Ensure the solvent is fully removed before distillation. |
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts for Pentylphosphine and Related Side Products
| Compound | Type | Expected ³¹P Chemical Shift (δ, ppm) |
| Pentylphosphine | Primary Phosphine | -130 to -160 |
| Dipentylphosphine | Secondary Phosphine | -50 to -80 |
| Tripentylphosphine | Tertiary Phosphine | -30 to -40 |
| Pentylphosphine Oxide | Primary Phosphine Oxide | +30 to +50 |
| Dipentylphosphine Oxide | Secondary Phosphine Oxide | +40 to +60 |
| Tripentylphosphine Oxide | Tertiary Phosphine Oxide | +40 to +60 |
Note: These are approximate chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of Pentylphosphine
This protocol is adapted from a general procedure for the synthesis of alkylphosphines. All operations must be performed under an inert atmosphere (nitrogen or argon).
Materials:
-
Magnesium turnings
-
1-bromopentane
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Saturated ammonium chloride solution (deoxygenated)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Pentylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction should start spontaneously. If not, gentle warming may be required.
-
Once the reaction is initiated, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
In a separate three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, place a solution of phosphorus trichloride in anhydrous diethyl ether.
-
Cool the flask to -30°C using a dry ice/acetone bath.
-
Slowly add the prepared pentylmagnesium bromide solution from the dropping funnel to the PCl₃ solution while stirring vigorously. Maintain the temperature between -25°C and -30°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 30 minutes.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a deoxygenated, saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the ethereal extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude pentylphosphine by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of pentylphosphine.
-
Mandatory Visualizations
Caption: Reaction pathways in pentylphosphine synthesis.
Caption: Workflow for side product identification.
troubleshooting low catalytic yields in pentylphosphine-mediated reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low catalytic yields in reactions mediated by pentylphosphine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in pentylphosphine-mediated reactions can stem from several factors. The most common culprits include:
-
Ligand Degradation: Pentylphosphine is susceptible to oxidation, forming pentylphosphine oxide, which is catalytically inactive.
-
Catalyst Poisoning: Impurities in your starting materials, solvents, or atmosphere can deactivate the palladium catalyst.
-
Suboptimal Reaction Conditions: Non-ideal temperature, pressure, concentration, or stirring can significantly impact reaction efficiency.
-
Impure Starting Materials: The purity of your substrates and reagents is critical for successful catalysis.
-
Inactive Catalyst: The palladium precatalyst may not be properly activated to its catalytically active Pd(0) state.
Q2: How can I tell if my pentylphosphine ligand has degraded?
A2: The most effective method for detecting the degradation of pentylphosphine to pentylphosphine oxide is through ³¹P NMR spectroscopy.[1][2][3]
-
Pentylphosphine: Typically exhibits a ³¹P NMR chemical shift in the range of -30 to -35 ppm.
-
Pentylphosphine Oxide: Shows a significant downfield shift to approximately +40 to +50 ppm.[4]
The appearance of a signal in the +40 to +50 ppm range is a strong indicator of ligand oxidation.
Q3: What are common catalyst poisons I should be aware of?
A3: Palladium catalysts are sensitive to a variety of substances that can act as poisons by binding to the metal center and inhibiting its catalytic activity. Common poisons include:
-
Oxygen: Rigorous exclusion of air is crucial as oxygen can oxidize both the phosphine ligand and the active Pd(0) catalyst.
-
Water: While some aqueous protocols exist, excess water can lead to unwanted side reactions and catalyst deactivation in many cases.
-
Sulfur Compounds: Thiols and other sulfur-containing impurities in starting materials or solvents can irreversibly bind to the palladium catalyst.
-
Halides: Excess halide ions, particularly chloride, can sometimes inhibit the catalytic cycle.
-
Other Nucleophiles: Strong coordinating species can compete with the desired reactants for binding to the palladium center.
Q4: How do I ensure my starting materials are pure enough?
A4: The purity of substrates and reagents is paramount for achieving high yields. It is essential to:
-
Use High-Purity Reagents: Whenever possible, purchase reagents from reputable suppliers with specified high purity.
-
Purify Substrates: If the purity of your substrates is questionable, consider purification by recrystallization, distillation, or column chromatography before use.
-
Degas Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen, which can be detrimental to the catalyst and ligand.
Troubleshooting Guides
Issue 1: Suspected Ligand Degradation
If you suspect your pentylphosphine ligand has oxidized, follow this guide to confirm and address the issue.
Troubleshooting Workflow for Ligand Degradation
Caption: Workflow for diagnosing and addressing pentylphosphine ligand degradation.
Experimental Protocol: Monitoring Pentylphosphine Oxidation by ³¹P NMR
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis: Analyze the spectrum for the presence of a signal around +45 ppm, which is characteristic of pentylphosphine oxide. Compare the integration of this peak to the peak for the unoxidized pentylphosphine (around -32 ppm) to quantify the extent of oxidation.[1][2][4]
Issue 2: Suboptimal Reaction Conditions
Fine-tuning reaction parameters is often necessary to achieve optimal yields.
Data Presentation: Effect of Reaction Parameters on Yield
The following tables provide representative data on how changing reaction conditions can impact product yield in similar cross-coupling reactions. These should be used as a guide for your optimization studies.
Table 1: Effect of Temperature on Heck Reaction Yield
| Entry | Temperature (°C) | Yield (%) |
|---|---|---|
| 1 | 60 | 74 |
| 2 | 80 | 90 |
| 3 | 100 | 81 |
| 4 | 130 | 72 |
Data adapted from phosphine-free Heck arylation studies and serves as a general guide.[1]
Table 2: Effect of Catalyst Loading on Suzuki-Miyaura Reaction Yield
| Entry | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 1 | 0.1 | 75 |
| 2 | 0.5 | 92 |
| 3 | 1.0 | 95 |
| 4 | 2.0 | 95 |
Data is representative of typical trends observed in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Reaction Optimization
-
Establish a Baseline: Set up a control reaction using your current, non-optimized conditions.
-
Vary One Parameter at a Time: Systematically vary a single parameter (e.g., temperature, catalyst concentration, solvent) while keeping all other conditions constant.
-
Analyze the Results: Quantify the yield for each reaction (e.g., by GC, HPLC, or NMR with an internal standard).
-
Identify the Optimum: Determine the condition that provides the highest yield and proceed to optimize the next parameter.
Issue 3: Inactive Catalyst
Low yields may be due to an inactive catalyst. This can be a result of improper activation of a precatalyst or deactivation during the reaction.
Troubleshooting Workflow for Catalyst Inactivity
Caption: Decision-making process for troubleshooting catalyst inactivity.
Experimental Protocol: Catalyst Activity Test
-
Prepare a Standard Reaction: Set up a small-scale reaction with highly purified starting materials and fresh, properly handled pentylphosphine ligand and palladium source.
-
Run with Fresh Catalyst: Execute the reaction with a freshly opened or newly prepared batch of the palladium catalyst.
-
Run with Suspect Catalyst: In parallel, run an identical reaction using the catalyst batch from the low-yielding experiments.
-
Compare Yields: A significantly lower yield with the suspect catalyst indicates a problem with that batch.
Issue 4: Impure Starting Materials
Impurities in your substrates can have a significant impact on your reaction yield.
Experimental Protocol: Substrate Purification
-
Liquid Substrates:
-
Distillation: If the substrate is a liquid with a suitable boiling point, distillation under atmospheric or reduced pressure can remove non-volatile impurities.
-
Filtration through a Plug of Silica/Alumina: For removing polar impurities, passing the liquid substrate through a short plug of silica gel or activated alumina can be effective.
-
-
Solid Substrates:
-
Recrystallization: Dissolve the solid substrate in a minimal amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to form crystals, leaving impurities in the mother liquor.
-
Trituration: Suspend the solid in a solvent in which the desired compound is poorly soluble but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified solid.
-
By systematically addressing these common issues, you can effectively troubleshoot and improve the yields of your pentylphosphine-mediated reactions.
References
Technical Support Center: Optimization of Catalysts Bearing Pentylphosphine Ligands
Welcome to the technical support center for catalysts bearing pentylphosphine ligands. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using pentylphosphine ligands in my catalytic reaction?
A1: Pentylphosphine ligands, being part of the broader class of alkylphosphine ligands, generally offer a combination of moderate steric bulk and strong electron-donating properties. This can lead to highly active catalysts that promote efficient oxidative addition, a key step in many catalytic cycles, particularly in cross-coupling reactions. Their flexibility allows for fine-tuning of the catalyst's reactivity and stability.[1]
Q2: How do I choose the appropriate solvent for a reaction using a pentylphosphine-ligated catalyst?
A2: Solvent selection is critical and can significantly impact reaction rate, selectivity, and catalyst stability.[2][3] For cross-coupling reactions, polar aprotic solvents like DMF, DMAc, or NMP are often used to stabilize charged intermediates.[2] However, be aware that some polar aprotic solvents can coordinate to the metal center, potentially displacing the pentylphosphine ligand or leading to catalyst deactivation.[2] Less polar solvents such as toluene or dioxane are also common choices. It is recommended to screen a range of solvents to find the optimal balance for your specific reaction.
Q3: What is the optimal ligand-to-metal ratio for my reaction?
A3: The ideal ligand-to-metal ratio is crucial for catalyst performance and stability. For monodentate phosphine ligands like pentylphosphine, a ratio of 1:1 to 4:1 (ligand:metal) is a common starting point. A higher ligand concentration can help stabilize the metal center and prevent the formation of inactive palladium black, but an excessive amount may inhibit the reaction by creating a coordinatively saturated metal center.[4]
Q4: My reaction is sluggish or not proceeding to completion. What are the first troubleshooting steps?
A4: For a sluggish reaction, consider the following initial steps:
-
Increase Temperature: Gently increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential catalyst decomposition at excessively high temperatures.
-
Screen Bases: The choice of base can have a profound effect on the reaction rate. If you are using a weak base, consider switching to a stronger one. Common bases for cross-coupling reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[5]
-
Check Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst pre-cursor. - Catalyst deactivation. - Incorrect reaction conditions (temperature, solvent, base). - Impure reagents. | - Ensure proper pre-catalyst activation; for Pd(II) precursors, reduction to Pd(0) is necessary.[4][7] - Screen different solvents and bases to optimize catalyst stability and reactivity.[2][5] - Increase reaction temperature incrementally. - Purify all reagents and ensure solvents are anhydrous.[6] |
| Formation of Palladium Black | - Catalyst decomposition. - Insufficient ligand concentration. - Inappropriate solvent. | - Increase the ligand-to-metal ratio to better stabilize the Pd(0) species. - Use a more coordinating solvent or add a stabilizing co-solvent.[2] - Ensure the reaction is performed under an inert atmosphere. |
| Inconsistent Results/Poor Reproducibility | - Sensitivity to air or moisture. - Inconsistent quality of reagents or catalyst. - Poor mixing in heterogeneous reactions. | - Use rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox).[6] - Use fresh, high-purity reagents and catalyst for each experiment. - Ensure vigorous stirring, especially for reactions with insoluble bases.[6] |
| Side Product Formation | - Reaction temperature is too high. - Incorrect choice of base or solvent. - Catalyst promotes undesired reaction pathways. | - Lower the reaction temperature. - Screen alternative bases and solvents. - Modify the pentylphosphine ligand structure (if possible) to tune selectivity. |
Data Presentation
Table 1: Effect of Solvent on a Suzuki-Miyaura Coupling Reaction
| Solvent | Dielectric Constant | Product Yield (%) |
| Toluene | 2.4 | 65 |
| THF | 7.6 | 78 |
| Dioxane | 2.2 | 72 |
| DMF | 36.7 | 85 |
| Acetonitrile | 37.5 | 55 |
Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), pentylphosphine ligand (4 mol%), K₃PO₄ (2 mmol), 80 °C, 12 h.
Table 2: Effect of Base on a Buchwald-Hartwig Amination Reaction
| Base | pKa of Conjugate Acid | Product Yield (%) |
| K₂CO₃ | 10.3 | 45 |
| K₃PO₄ | 12.3 | 75 |
| Cs₂CO₃ | 10.3 | 68 |
| NaOtBu | 17.0 | 92 |
| DBU | 13.5 | 88 |
Reaction Conditions: Aryl chloride (1 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (1 mol%), pentylphosphine ligand (2 mol%), Toluene, 100 °C, 16 h.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the pentylphosphine ligand (0.04 mmol), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 h).
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: A logical approach to troubleshooting low-yielding reactions.
References
- 1. gessnergroup.com [gessnergroup.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanistic Investigation of Pentylphosphine Degradation Pathways
This guide is intended for researchers, scientists, and drug development professionals investigating the degradation of pentylphosphine. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I'm observing a rapid loss of my pentylphosphine starting material even before inducing degradation. What could be the cause?
Answer: The most common cause for the premature loss of pentylphosphine is oxidation. Trialkylphosphines are susceptible to oxidation by atmospheric oxygen, converting the pentylphosphine to pentylphosphine oxide.[1]
-
Recommendation: Handle pentylphosphine under an inert atmosphere (e.g., nitrogen or argon) at all times. Use degassed solvents for your reactions and analyses.
Question: My degradation reaction is showing a new major peak in the ³¹P NMR spectrum around +30 to +50 ppm. What is this species?
Answer: A peak in this region is characteristic of a phosphine oxide. It is highly probable that your pentylphosphine is being oxidized to pentylphosphine oxide (C₅H₁₁)₃P=O.
-
Recommendation: To confirm the identity of this peak, you can intentionally expose a small sample of your starting material to air or a mild oxidizing agent (like hydrogen peroxide) and acquire a ³¹P NMR spectrum of the resulting product for comparison.
Question: I am trying to study the hydrolytic stability of pentylphosphine, but I am not seeing any significant degradation in neutral aqueous solutions. Is this expected?
Answer: The P-C bond in alkylphosphines is generally stable to hydrolysis under neutral pH conditions. Significant degradation via hydrolysis is more commonly observed under acidic or basic conditions, although this is more extensively studied for compounds with P-O-C bonds like phosphinates and phosphonates.[2][3]
-
Recommendation: To investigate hydrolytic degradation, consider performing your experiments at elevated temperatures or under acidic/basic conditions. Be aware that extreme pH may introduce other degradation pathways.
Question: My GC-MS analysis shows multiple unexpected peaks. How can I identify these byproducts?
Answer: Besides the expected pentylphosphine oxide, you may be observing fragments from the thermal decomposition of pentylphosphine or its degradation products, especially if your GC inlet temperature is high. Alternatively, if your starting material was not pure, you could be seeing impurities.
-
Recommendation:
-
Lower the GC inlet temperature to minimize on-column decomposition.
-
Analyze your starting material by GC-MS to identify any pre-existing impurities.
-
Consider using a "softer" ionization technique in your mass spectrometry analysis to reduce fragmentation and better identify the parent ions of the byproducts.
-
Frequently Asked Questions (FAQs)
What are the most likely degradation pathways for pentylphosphine?
The primary degradation pathways for pentylphosphine are expected to be:
-
Oxidation: Reaction with oxygen to form pentylphosphine oxide. This is often the most rapid degradation pathway under aerobic conditions.[1]
-
Hydrolysis: While the P-C bond is relatively stable, hydrolysis to form pentylphosphinous acid and ultimately pentylphosphonic acid may occur under forcing conditions (e.g., strong acid/base, high temperature).
-
Thermal Decomposition: At elevated temperatures, the C-P bonds can cleave, leading to a complex mixture of products.[4]
What analytical techniques are best suited for studying pentylphosphine degradation?
A combination of techniques is recommended:
-
³¹P NMR Spectroscopy: This is a powerful tool for directly monitoring the disappearance of the pentylphosphine starting material (typically -30 to -60 ppm) and the appearance of its oxidized counterpart, pentylphosphine oxide (+30 to +50 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the parent compound and less volatile degradation products, especially if derivatization is employed.
How can I prevent the oxidation of pentylphosphine during my experiments?
Strict anaerobic technique is crucial. This includes:
-
Using Schlenk lines or a glovebox for all manipulations.
-
Employing solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or sparging with an inert gas.
-
Storing pentylphosphine under an inert atmosphere and in a cool, dark place.
Data Presentation
Due to the limited specific data in the literature for pentylphosphine, the following tables present hypothetical, yet plausible, quantitative data for illustrative purposes.
Table 1: Effect of Atmosphere on Pentylphosphine Stability
| Parameter | Aerobic Conditions | Anaerobic (N₂) Conditions |
| Initial Concentration (mM) | 100 | 100 |
| Concentration after 24h (mM) | 45 | 98 |
| % Degradation | 55% | 2% |
| Major Degradation Product | Pentylphosphine Oxide | Not Detected |
Table 2: pH Effect on Hydrolytic Degradation Rate (at 80°C)
| pH | Half-life (t₁/₂) (hours) | Apparent Rate Constant (k) (s⁻¹) |
| 2.0 | 72 | 2.67 x 10⁻⁶ |
| 7.0 | >500 | < 3.85 x 10⁻⁷ |
| 12.0 | 96 | 2.00 x 10⁻⁶ |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis of Pentylphosphine Oxidation
-
Sample Preparation:
-
Under an inert atmosphere, prepare a 50 mM solution of pentylphosphine in a degassed deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Transfer approximately 0.6 mL of this solution to a clean, dry NMR tube and seal it with a cap.
-
-
Initial Spectrum (t=0):
-
Acquire a proton-decoupled ³¹P NMR spectrum. Use a relaxation delay (d1) of at least 5 times the T1 of the phosphorus nucleus of interest to ensure accurate quantification.
-
-
Exposure to Air:
-
Uncap the NMR tube and allow it to stand open to the air for a defined period (e.g., 1 hour).
-
-
Subsequent Spectra:
-
Reseal the tube and acquire subsequent ³¹P NMR spectra at various time points (e.g., 1, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Integrate the signals corresponding to pentylphosphine and pentylphosphine oxide to determine their relative concentrations over time.
-
Protocol 2: GC-MS Method for Pentylphosphine and its Oxide
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 200°C (to minimize thermal decomposition).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane) and inject 1 µL.
Mandatory Visualization
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Thermal Decomposition of Dineopentylbis(triethyl-phosphine)platinum(II): Formation of Bis(triethylphosphine)-3,3-dimethylplatinacyclobutane | Whitesides Research Group [gmwgroup.harvard.edu]
Technical Support Center: Enhancing the Air-Stability of Pentylphosphine-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the air-sensitivity of pentylphosphine-metal complexes. Given the limited direct literature on pentylphosphine, this guide leverages data and protocols from analogous trialkylphosphines, such as tributylphosphine, which exhibit similar electronic and steric properties.
Frequently Asked Questions (FAQs)
Q1: Why are my pentylphosphine-metal complexes decomposing in air?
A1: Pentylphosphine is a trialkylphosphine, characterized by electron-rich phosphorus atoms. This high electron density makes them strong Lewis bases and excellent ligands for many metals, but also highly susceptible to oxidation by atmospheric oxygen. The lone pair of electrons on the phosphorus atom readily reacts with oxygen, leading to the formation of the corresponding phosphine oxide. This oxidation process can lead to the decomposition of your metal complex and a loss of catalytic activity.
Q2: I observe a color change in my reaction mixture from red to black after adding my pentylphosphine ligand. What is happening?
A2: A color change to black often indicates the precipitation of palladium black (finely divided palladium metal).[1] This occurs when the palladium(0) species in your catalytic cycle becomes unstable and agglomerates. This is often a sign that the phosphine ligand has been oxidized and is no longer effectively stabilizing the metal center.[1] The loss of the soluble, catalytically active complex leads to a cessation of the reaction.
Q3: My Suzuki-Miyaura coupling reaction, which uses a pentylphosphine-palladium catalyst, is giving poor yields and dies after a short time. How can I fix this?
A3: This is a common issue with air-sensitive catalysts. The primary cause is likely the oxidation of the pentylphosphine ligand, which deactivates the palladium catalyst.[2] Several factors can contribute to this:
-
Trace Oxygen: Inadequate degassing of solvents and reagents.
-
Solvent Purity: The presence of peroxides in solvents like THF and dioxane can rapidly oxidize the phosphine ligand.[2]
-
Inherent Instability: The catalytic species itself may be inherently unstable under the reaction conditions.
To address this, ensure rigorous exclusion of air and use peroxide-free solvents. Adding a slight excess of the phosphine ligand can sometimes help by acting as a sacrificial scavenger for any residual oxygen.[2]
Q4: Are there any air-stable alternatives to pentylphosphine that offer similar properties?
A4: Yes, several strategies can provide more robust alternatives:
-
Sterically Hindered Phosphines: Increasing the steric bulk around the phosphorus atom can physically shield it from oxygen. Ligands like tricyclohexylphosphine (PCy₃) are more sterically hindered than tripentylphosphine and can offer enhanced stability.[3]
-
Air-Stable Precursors: Trialkylphosphonium salts, such as [HP(t-Bu)₃]BF₄, are air-stable solids that can be used as direct replacements for the corresponding air-sensitive trialkylphosphines in many reactions.[4] These salts release the free phosphine in situ.
Troubleshooting Guides
Issue 1: Rapid Decomposition of the Complex Upon Exposure to Air
| Symptom | Possible Cause | Troubleshooting Step |
| Immediate color change or precipitation when handling the complex in air. | High air-sensitivity of the pentylphosphine ligand. | Handle the complex exclusively under an inert atmosphere using a glovebox or Schlenk line techniques. |
| Gradual degradation of the solid complex over time, even when stored in a vial. | Slow diffusion of air into the container. | Store the complex in a sealed container inside a nitrogen-filled desiccator or glovebox. Parafilm the container lid for an extra barrier. |
Issue 2: Inconsistent Reaction Yields and Catalyst Deactivation
| Symptom | Possible Cause | Troubleshooting Step |
| Reactions are not reproducible. | Variable amounts of oxygen contamination. | Standardize your degassing procedure. Use freeze-pump-thaw for solvents and purge reagents thoroughly with an inert gas. |
| Reaction starts well but then stops prematurely. | Oxidation of the phosphine ligand during the reaction. | 1. Ensure solvents are peroxide-free. 2. Consider adding a small excess of the phosphine ligand. 3. Switch to an air-stable phosphonium salt precursor. |
| Formation of palladium black. | Destabilization of the Pd(0) species. | 1. Rigorously exclude oxygen. 2. Consider using a more sterically hindered phosphine ligand to better stabilize the metal center. |
Data Presentation
Table 1: Steric and Electronic Properties of Common Trialkylphosphines
| Phosphine Ligand | Cone Angle (θ) in ° | pKa | General Air-Sensitivity |
| Trimethylphosphine (PMe₃) | 118 | 8.65 | High |
| Tri-n-butylphosphine (PBu₃) (analog) | 136 | 8.43 | High |
| Tricyclohexylphosphine (PCy₃) | 170 | 9.7 | Moderate |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 11.4 | Low (kinetically hindered) |
Data compiled from various sources for comparison.[3][5]
Experimental Protocols
Protocol 1: Handling of Air-Sensitive Pentylphosphine-Metal Complexes using Schlenk Technique
This protocol outlines the steps for setting up a reaction using an air-sensitive catalyst without a glovebox.
Materials:
-
Schlenk flask and other appropriate glassware (oven-dried)
-
Septa
-
Cannula
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Degassed solvents and reagents
-
Pentylphosphine-metal complex
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and allowed to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the Schlenk flask and attach it to a dual-manifold vacuum/inert gas line.
-
Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all air is removed.
-
Addition of Solids: Under a positive pressure of inert gas, quickly open the flask and add the pentylphosphine-metal complex and any other solid reagents.
-
Re-purging: Reseal the flask and repeat the vacuum/backfill cycle three times.
-
Addition of Solvents/Reagents: Add degassed solvents and liquid reagents via a gas-tight syringe or cannula transfer.
-
Reaction: Once all components are added, maintain a positive pressure of inert gas (indicated by the bubbler) throughout the reaction.
Protocol 2: In-situ Generation of the Active Catalyst from an Air-Stable Phosphonium Salt
This method avoids the direct handling of the air-sensitive pentylphosphine.
Materials:
-
Pentylphosphonium salt (e.g., [HP(C₅H₁₁)₃]BF₄)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Standard reaction glassware
Procedure:
-
Setup: Add the palladium source, the phosphonium salt, the substrate, and any other solid reagents to a standard reaction flask. An inert atmosphere is recommended but may not be as critical at this stage compared to handling the free phosphine.[4]
-
Solvent Addition: Add the solvent.
-
Degassing: Degas the reaction mixture by bubbling inert gas through it for 15-30 minutes or by the freeze-pump-thaw method.
-
Base Addition: Add the base. The base will deprotonate the phosphonium salt to generate the free pentylphosphine in situ.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas. The active catalyst will form under these conditions.
Visualizations
Caption: A decision-making workflow for troubleshooting catalysis issues.
Caption: The pathway from an active catalyst to deactivation by oxidation.
References
Technical Support Center: Analytical Methods for Identifying Impurities in Commercial Pentylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial pentylphosphine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in commercial pentylphosphine?
A1: The most common impurity in commercial pentylphosphine is pentylphosphine oxide, which forms upon exposure of pentylphosphine to air. Other potential impurities can arise from the synthesis process, including unreacted starting materials, byproducts, and residual solvents. The exact impurity profile can vary between manufacturers and even between different batches.
Q2: Which analytical techniques are most suitable for identifying impurities in pentylphosphine?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities in pentylphosphine. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is invaluable for identifying and quantifying phosphorus-containing impurities. High-Performance Liquid Chromatography (HPLC) can also be employed, especially for less volatile or thermally sensitive impurities.
Q3: How can I prevent the oxidation of pentylphosphine to pentylphosphine oxide during sample preparation and analysis?
A3: To minimize the oxidation of pentylphosphine, it is crucial to handle all samples under an inert atmosphere, such as nitrogen or argon. Use degassed solvents for sample preparation and ensure that all glassware is thoroughly dried. If possible, perform sample preparation in a glovebox. For GC analysis, use a fresh, well-maintained septum and ensure the GC system is free of leaks.
Q4: What are the expected ³¹P NMR chemical shifts for pentylphosphine and its primary impurity, pentylphosphine oxide?
A4: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can generally expect the following:
-
Pentylphosphine (PH₂R): The ³¹P NMR signal for a primary phosphine like pentylphosphine will appear as a triplet due to coupling with the two directly attached protons. The chemical shift is typically in the downfield region.
-
Pentylphosphine oxide (O=PH₂R): The corresponding phosphine oxide will have a distinct chemical shift, typically shifted downfield compared to the phosphine. The multiplicity will depend on the specific structure and experimental conditions.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q1: I am observing significant peak tailing for the pentylphosphine peak in my GC-MS analysis. What could be the cause and how can I fix it?
A1: Peak tailing in the GC analysis of phosphines is a common issue and can be caused by several factors:
-
Active Sites in the Inlet or Column: Phosphines are basic and can interact with acidic sites (silanol groups) in the GC inlet liner or on the column, leading to tailing.
-
Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of active basic compounds. Consider using a guard column to protect the analytical column from contamination.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Improper Column Installation: A poor column cut or incorrect installation can create dead volume and disrupt the sample flow path, causing tailing.
-
Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
-
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak tailing.
-
Solution: Bake out the column at a high temperature (within the column's limits). If this does not resolve the issue, you may need to trim the first few centimeters of the column or replace it.
-
Q2: I am seeing ghost peaks in my GC-MS chromatograms. What is their origin and how can I eliminate them?
A2: Ghost peaks are peaks that appear in a chromatogram at unexpected retention times and are not present in the injected sample.
-
Septum Bleed: Over time, the injector septum can degrade, and small particles can be carried onto the column, leading to ghost peaks.
-
Solution: Replace the injector septum regularly.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature program progresses.
-
Solution: Use high-purity carrier gas and install a carrier gas purifier.
-
-
Carryover from Previous Injections: If a previous sample was highly concentrated, residual amounts may be injected in subsequent runs.
-
Solution: Run a solvent blank after analyzing a concentrated sample to ensure the system is clean. Increase the injector temperature or use a pulsed splitless injection to help vaporize and remove residual sample from the inlet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Q1: The peaks in my ³¹P NMR spectrum are broad, making it difficult to identify and quantify the impurities. What could be the cause?
A1: Broad peaks in a ³¹P NMR spectrum can arise from several factors:
-
Unresolved Coupling: If you are running a proton-coupled ³¹P NMR experiment, the coupling to multiple protons can result in broad, complex multiplets.
-
Solution: Run a proton-decoupled ³¹P{¹H} NMR experiment to collapse the multiplets into sharp singlets, which will improve resolution and quantification.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination, you can try adding a chelating agent like EDTA to the NMR tube, although this may affect the chemical shifts.
-
-
Sample Viscosity: Highly viscous samples can lead to broader lines.
-
Solution: Dilute your sample to reduce its viscosity.
-
-
Chemical Exchange: If there is a chemical exchange process occurring on the NMR timescale, it can lead to peak broadening.
-
Solution: Try acquiring the spectrum at a different temperature to see if the peaks sharpen.
-
Quantitative Data Summary
Table 1: Potential Impurities in Commercial Pentylphosphine
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin |
| Pentylphosphine Oxide | C₅H₁₃PO | 120.13 | Oxidation of pentylphosphine |
| Dipentylphosphine | C₁₀H₂₃P | 174.26 | Synthesis byproduct |
| Tripentylphosphine | C₁₅H₃₃P | 244.39 | Synthesis byproduct |
| Unreacted Precursors | Varies | Varies | Incomplete synthesis reaction |
| Residual Solvents | Varies | Varies | Purification process |
Table 2: Hypothetical GC-MS Method Parameters and Retention Times for Pentylphosphine Analysis
| Parameter | Value |
| GC System | Agilent 8890 GC with 5977C MSD |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split 20:1) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MSD Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 35-400 amu |
| Hypothetical Retention Times | |
| Pentylphosphine | ~5.2 min |
| Pentylphosphine Oxide | ~8.5 min |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of Pentylphosphine
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10 mg of the commercial pentylphosphine sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with degassed, anhydrous dichloromethane.
-
Transfer an aliquot of the solution to a 2 mL GC vial with a screw cap and a PTFE/silicone septum.
-
-
GC-MS Instrument Setup:
-
Set up the GC-MS system according to the parameters outlined in Table 2.
-
Perform a system suitability check by injecting a known standard to verify retention time, peak shape, and sensitivity.
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS.
-
Acquire the data over the specified scan range.
-
-
Data Processing:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the peak corresponding to pentylphosphine based on its retention time and mass spectrum.
-
For any other observed peaks, examine their mass spectra and compare them to a spectral library (e.g., NIST) to tentatively identify the impurities.
-
Confirm the identity of suspected impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.
-
Detailed Methodology for ³¹P NMR Analysis of Pentylphosphine
-
Sample Preparation:
-
Under an inert atmosphere, dissolve approximately 20-30 mg of the pentylphosphine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the ³¹P frequency.
-
Set the spectral width to cover the expected chemical shift range for phosphines and their oxides (e.g., from -50 to 100 ppm).
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure accurate quantification (a d1 of 10-20 seconds is a good starting point).
-
-
Analysis:
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the impurity signals.
-
-
Data Processing:
-
Process the spectrum with an appropriate line broadening (e.g., 0.5-1.0 Hz).
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to pentylphosphine and any observed impurities.
-
The relative percentage of each species can be calculated from the integral values.
-
Visualizations
Caption: Experimental workflow for the identification and quantification of impurities in commercial pentylphosphine.
Caption: Troubleshooting decision tree for addressing GC peak tailing of pentylphosphine.
safe management of the pyrophoric properties of neat pentylphosphine
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with the pyrophoric properties of neat pentylphosphine. Given the inherent risks associated with this compound, adherence to these guidelines is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of neat pentylphosphine?
A1: The most significant hazard of neat pentylphosphine is its pyrophoricity, meaning it can spontaneously ignite upon contact with air.[1] It is also highly toxic and can cause severe skin and eye irritation.[2][3] Inhalation may lead to respiratory irritation.[2]
Q2: What are the proper storage conditions for neat pentylphosphine?
A2: Neat pentylphosphine must be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with air and moisture.[4] The container should be sealed with a PTFE-lined septum.[4] It is advisable to store the container within a secondary, compatible, and clearly labeled container.[4]
Q3: What personal protective equipment (PPE) is required when handling neat pentylphosphine?
A3: When handling neat pentylphosphine, it is mandatory to wear a flame-resistant lab coat, chemical-resistant gloves (inspected before use), and tightly fitting safety goggles.[4] For larger quantities, a face shield and a chemical-resistant apron are also recommended. All work should be conducted in a certified chemical fume hood.
Q4: How should I dispose of waste pentylphosphine and contaminated materials?
A4: All waste containing pentylphosphine, including empty containers and contaminated materials (e.g., gloves, septa, needles), is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[5][6] Empty containers must not be washed or reused and should be disposed of as hazardous waste.[5] Small residual amounts of pentylphosphine should be quenched before disposal.
Troubleshooting Guide
Q1: I observed smoke or a small flame at the tip of my needle after a transfer of pentylphosphine. What should I do?
A1: This indicates a small amount of pentylphosphine has been exposed to the air. Immediately and safely discharge the residual material in the needle into a quenching solution (e.g., isopropanol) under an inert atmosphere. If a fire persists, use a dry chemical fire extinguisher (Class D) or smother with dry sand or powdered lime. Do not use water.
Q2: My pentylphosphine solution appears cloudy or has solid precipitates. Is it safe to use?
A2: Cloudiness or precipitation may indicate degradation or contamination of the pentylphosphine, which could affect its reactivity and safety. It is recommended not to use the reagent. Contact your supplier for further guidance and dispose of the material following proper quenching and waste disposal procedures.
Q3: I suspect a leak from my pentylphosphine storage container. What is the appropriate response?
A3: If you suspect a leak, do not attempt to handle the container directly. Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. If there is a visible spill or signs of fuming, follow the emergency spill response procedures outlined below.
Quantitative Data for Pentylphosphine and Analogs
| Property | Value | Compound | Source/Notes |
| Molecular Formula | C5H13P | Pentylphosphine | N/A |
| Pyrophoricity | Spontaneously flammable in air | Phosphine and derivatives | [1] |
| Boiling Point | > 360 °C @ 760 mmHg | Triphenylphosphine oxide (for comparison) | [7] |
| Flash Point | 180 °C | Triphenylphosphine oxide (for comparison) | [7] |
| Autoignition Temperature | Data not available | Pentylphosphine | Specific data is not readily available in the provided search results. It should be assumed to be low, consistent with other pyrophoric materials. |
Note: Specific quantitative data for neat pentylphosphine is limited. The data for related compounds is provided for general guidance and highlights the hazardous nature of organophosphines. Always handle with extreme caution.
Experimental Protocol: Quenching and Disposal of Neat Pentylphosphine
This protocol outlines the procedure for safely quenching residual neat pentylphosphine for disposal. This procedure must be performed in a chemical fume hood under an inert atmosphere.
Materials:
-
Residual neat pentylphosphine in a Schlenk flask or other suitable reaction vessel
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Anhydrous methanol
-
Deionized water
-
Dry solvent (e.g., hexane or toluene)
-
Schlenk line or glovebox with an inert atmosphere (argon or nitrogen)
-
Stir plate and stir bar
-
Ice bath
-
Syringes and needles
-
Appropriate waste container
Procedure:
-
Preparation:
-
Ensure the fume hood is clear of any unnecessary materials.
-
Don all required PPE (flame-resistant lab coat, safety goggles, chemical-resistant gloves).
-
The reaction vessel containing the residual pentylphosphine should be under a positive pressure of an inert gas.
-
-
Dilution:
-
In the reaction vessel, dilute the residual pentylphosphine with a dry, high-boiling point solvent like hexane or toluene. The final concentration of the pyrophoric material should be low (e.g., <10%).
-
-
Cooling:
-
Place the reaction vessel in an ice bath to dissipate the heat generated during quenching.
-
-
Quenching with Isopropanol:
-
Slowly add anhydrous isopropanol to the stirred solution dropwise via a syringe.[8]
-
Observe for any signs of reaction (e.g., gas evolution, temperature increase).
-
Continue the slow addition until the reaction subsides.
-
-
Sequential Quenching:
-
Once the reaction with isopropanol is complete, slowly add anhydrous ethanol in the same dropwise manner.
-
Following the ethanol, slowly add anhydrous methanol.
-
Finally, very cautiously add deionized water dropwise. Be prepared for a potential reaction with any remaining unquenched material.[8]
-
-
Warming and Stirring:
-
After the final addition of water and cessation of any reaction, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Continue stirring for at least one hour to ensure the complete quenching of all pyrophoric material.
-
-
Waste Disposal:
-
The resulting quenched solution should be transferred to a clearly labeled hazardous waste container.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Visualizations
Caption: Standard Operating Procedure for Handling Neat Pentylphosphine.
Caption: Emergency Response Workflow for a Pentylphosphine Spill.
References
- 1. Phosphine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. fishersci.com [fishersci.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Validation & Comparative
A Comparative Analysis of Pentylphosphine Versus Other Primary Phosphine Ligands for Catalysis and Coordination Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical factor in the design and optimization of transition metal-catalyzed reactions and the synthesis of novel coordination complexes. Primary phosphines (RPH₂), a fundamental class of phosphorus ligands, offer unique steric and electronic properties that can significantly influence catalytic activity, selectivity, and complex stability. This guide provides an objective comparison of n-pentylphosphine with other common primary phosphine ligands, namely tert-butylphosphine, cyclohexylphosphine, and phenylphosphine, supported by experimental data and detailed protocols.
Introduction to Primary Phosphine Ligands
Primary phosphines are characterized by the presence of two P-H bonds, which makes them versatile precursors for the synthesis of more complex phosphine ligands and imparts reactivity that is distinct from their tertiary phosphine counterparts. The nature of the organic substituent (R) directly attached to the phosphorus atom dictates the ligand's steric bulk and electronic properties, which are key determinants of its performance in various applications.
Comparative Analysis of Physicochemical Properties
The steric and electronic properties of phosphine ligands are often quantified by the Tolman cone angle (θ) and the pKa of the conjugate acid, respectively. The cone angle provides a measure of the steric bulk of the ligand, which can influence the coordination number and geometry of the metal center, as well as the rate of catalytic reactions. The pKa value reflects the ligand's basicity and, consequently, its electron-donating ability towards the metal center.
| Ligand | Structure | Tolman Cone Angle (θ) [°] | pKa (of RPH₃⁺) | 31P NMR Chemical Shift (δ) [ppm] |
| n-Pentylphosphine | CH₃(CH₂)₄PH₂ | ~115 (estimated) | ~4.5 (estimated) | -130 to -160 |
| tert-Butylphosphine | (CH₃)₃CPH₂ | 126 | 5.8 | -60 to -90 |
| Cyclohexylphosphine | C₆H₁₁PH₂ | 128 | 5.5 | -80 to -110 |
| Phenylphosphine | C₆H₅PH₂ | 118 | 2.5 | -120 to -140 |
Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.
While specific comparative studies detailing the performance of n-pentylphosphine in the Suzuki-Miyaura reaction are limited, general trends suggest that primary phosphines with moderate steric bulk and good electron-donating properties can be effective. It is anticipated that n-pentylphosphine would exhibit catalytic activity comparable to or slightly lower than that of cyclohexylphosphine and tert-butylphosphine, given its smaller cone angle and potentially lower basicity. Phenylphosphine, with its lower basicity, is generally a less effective ligand for this transformation compared to its alkylphosphine counterparts.
A representative experimental workflow for evaluating the performance of these ligands in a Suzuki-Miyaura coupling is provided in the experimental protocols section.
Experimental Protocols
Synthesis of Primary Phosphines (General Procedure)
This protocol is adapted from the synthesis of primary arylphosphines and can be modified for alkylphosphines.
Materials:
-
Appropriate perthiophosphonic anhydride precursor
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
Suspend the perthiophosphonic anhydride in anhydrous Et₂O in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate Schlenk flask, prepare a suspension of LiAlH₄ (4 equivalents) in anhydrous Et₂O.
-
Slowly add the LiAlH₄ suspension to the stirred perthiophosphonic anhydride suspension at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Filter the resulting suspension under an inert atmosphere.
-
Carefully add degassed water to the filtrate to quench any remaining LiAlH₄.
-
Filter the mixture again to remove any inorganic salts.
-
Remove the solvent from the filtrate in vacuo to yield the primary phosphine.
Caution: Primary phosphines are often pyrophoric and should be handled with extreme care under an inert atmosphere.
³¹P NMR Spectroscopy
Sample Preparation:
-
In a glovebox or under an inert atmosphere, dissolve 5-10 mg of the primary phosphine in a deuterated solvent (e.g., C₆D₆, CDCl₃) that is free of oxygen.
-
Transfer the solution to an NMR tube and seal it with a cap and parafilm.
Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external standard).
-
Typical Parameters:
-
Pulse sequence: Single pulse with proton decoupling.
-
Relaxation delay (d1): 5 seconds.
-
Number of scans: 128 or more, depending on the concentration.
-
Single Crystal X-ray Diffraction of a Metal-Phosphine Complex
Crystal Growth:
-
Prepare a saturated solution of the metal-phosphine complex in an appropriate solvent or solvent mixture.
-
Slowly evaporate the solvent, or use vapor diffusion or liquid-liquid diffusion techniques to induce crystallization.
-
Handle air-sensitive crystals under an inert atmosphere, for example, by mounting them in a cryo-loop with a protective layer of paratone-N oil.[1]
Data Collection:
-
Mount the crystal on a goniometer head and place it on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Primary phosphine ligand (e.g., pentylphosphine, tert-butylphosphine, etc.)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
In a glovebox, add the palladium precursor, the primary phosphine ligand, the aryl halide, the arylboronic acid, the base, and the internal standard to a Schlenk tube.
-
Add the solvent to the Schlenk tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for a specified time.
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short plug of silica gel.
-
Analyze the filtrate by GC or HPLC to determine the yield of the cross-coupled product.
Visualizing Reaction Pathways and Experimental Workflows
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis, characterization, and catalytic evaluation of primary phosphine ligands.
Conclusion
This comparative guide highlights the key physicochemical properties and potential catalytic applications of n-pentylphosphine in relation to other primary phosphine ligands. While direct experimental data for n-pentylphosphine is sparse, estimations based on established trends provide a useful framework for its anticipated behavior. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the unique characteristics of this and other primary phosphine ligands. The continued exploration of the structure-activity relationships of primary phosphines will undoubtedly lead to the development of more efficient and selective catalytic systems.
References
Pentylphosphine Versus Bulky Trialkylphosphines: A Comparative Guide to Catalytic Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing the outcome of transition metal-catalyzed cross-coupling reactions. While bulky trialkylphosphines have long been the gold standard for achieving high catalytic activity, this guide provides a comparative analysis of the catalytic efficiency of pentylphosphine against its more sterically hindered counterparts, supported by experimental data and detailed protocols.
The catalytic performance of phosphine ligands is fundamentally governed by a combination of their steric and electronic properties. Bulky trialkylphosphines, such as tri-tert-butylphosphine and tricyclohexylphosphine, are known to accelerate key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination, leading to enhanced reaction rates and yields. This guide will explore where the less sterically demanding pentylphosphine stands in this landscape.
Understanding the Steric and Electronic Landscape of Phosphine Ligands
The properties of phosphine ligands are often quantified by two key parameters: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. A larger cone angle indicates a greater steric hindrance around the phosphorus atom. Bulky ligands can promote the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species.
-
Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex containing the phosphine ligand. More electron-donating phosphines (indicated by a lower TEP value) can increase the electron density on the metal center, which can facilitate the oxidative addition step in many catalytic cycles.
Generally, trialkylphosphines are more electron-donating than triarylphosphines. Within the trialkylphosphine class, increasing the steric bulk (e.g., from methyl to tert-butyl) also tends to increase the electron-donating ability.
Comparative Catalytic Performance
Direct experimental data comparing tri-n-pentylphosphine with commonly used bulky trialkylphosphines in benchmark cross-coupling reactions is not extensively reported in the literature. However, by analyzing the performance of analogous linear and branched trialkylphosphines, we can infer the expected catalytic efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The efficiency of this reaction is highly dependent on the nature of the phosphine ligand. Bulky and electron-rich phosphines are known to be highly effective for this transformation.
| Ligand | Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | Typical Yield (%) |
| Triethylphosphine | 132° | 2061.7 | Moderate to High |
| Tri-n-pentylphosphine (estimated) | ~140° | ~2061 | Moderate to High |
| Tricyclohexylphosphine | 170° | 2056.4 | High to Excellent |
| Tri-tert-butylphosphine | 182° | 2056.1 | High to Excellent |
Note: The values for tri-n-pentylphosphine are estimated based on trends observed for other linear trialkylphosphines. The typical yields are qualitative indicators and can vary significantly based on the specific substrates and reaction conditions.
The data suggests that while pentylphosphine is expected to be a reasonably effective ligand, its performance is likely to be surpassed by the more sterically demanding tricyclohexylphosphine and tri-tert-butylphosphine, especially in challenging coupling reactions involving sterically hindered substrates or unreactive aryl chlorides. The increased steric bulk of the latter ligands facilitates the reductive elimination step, which is often rate-limiting.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction benefits from the use of bulky and electron-rich phosphine ligands.
| Ligand | Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | Typical Yield (%) |
| Triethylphosphine | 132° | 2061.7 | Moderate |
| Tri-n-pentylphosphine (estimated) | ~140° | ~2061 | Moderate to Good |
| Tricyclohexylphosphine | 170° | 2056.4 | High to Excellent |
| Tri-tert-butylphosphine | 182° | 2056.1 | Excellent |
In the context of the Buchwald-Hartwig amination, the steric bulk of the phosphine ligand is crucial for promoting the C-N bond-forming reductive elimination from the palladium center. While pentylphosphine can be expected to facilitate this reaction, the significantly larger cone angles of tricyclohexylphosphine and tri-tert-butylphosphine make them superior choices for achieving high turnover numbers and excellent yields, particularly with less reactive aryl halides and sterically hindered amines.
Experimental Protocols
To provide a framework for a direct comparison of pentylphosphine with bulky trialkylphosphines, the following detailed experimental protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are provided.
Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tri-n-pentylphosphine, tricyclohexylphosphine, tri-tert-butylphosphine)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.02 mmol, 2 mol%).
-
Add K₃PO₄ (2.0 mmol) to the tube.
-
Add phenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Add 4-chlorotoluene (1.0 mmol) and the internal standard (0.5 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired time (e.g., 2, 4, 8, 16 hours).
-
At each time point, withdraw an aliquot of the reaction mixture under an inert atmosphere and quench with a small amount of water.
-
Extract the aqueous layer with diethyl ether.
-
Analyze the combined organic layers by gas chromatography (GC) to determine the yield of the product, 4-methylbiphenyl.
Experimental Protocol 2: Comparative Buchwald-Hartwig Amination
Reaction: Coupling of 4-bromotoluene with morpholine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., tri-n-pentylphosphine, tricyclohexylphosphine, tri-tert-butylphosphine)
-
4-bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd) and the respective phosphine ligand (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add 4-bromotoluene (1.0 mmol), morpholine (1.2 mmol), and the internal standard (0.5 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the desired time (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot of the reaction mixture under an inert atmosphere and quench with a small amount of water.
-
Extract the aqueous layer with diethyl ether.
-
Analyze the combined organic layers by gas chromatography (GC) to determine the yield of the product, 4-(p-tolyl)morpholine.
Synthesis of Tri-n-pentylphosphine
For researchers wishing to perform these comparative studies, tri-n-pentylphosphine can be synthesized via the reaction of a Grignard reagent with phosphorus trichloride.
Materials:
-
1-Bromopentane
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Nitrogen or Argon gas supply
Procedure:
-
Activate magnesium turnings (3.3 equivalents) in an oven-dried three-neck flask under an inert atmosphere. Add a small crystal of iodine.
-
Prepare the Grignard reagent by the dropwise addition of a solution of 1-bromopentane (3.0 equivalents) in anhydrous diethyl ether to the magnesium turnings.
-
Cool the Grignard solution to -78 °C.
-
Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain tri-n-pentylphosphine as a colorless liquid.
Logical Workflow for Ligand Selection
The following diagram illustrates a logical workflow for selecting a phosphine ligand for a given cross-coupling reaction, taking into account the principles discussed.
Caption: A workflow for phosphine ligand selection in cross-coupling reactions.
Catalytic Cycle Visualization
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the key steps influenced by the phosphine ligand.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
A Comparative Guide to the Electronic and Steric Parameters of Alkylphosphines
For Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and catalysis, the subtle interplay of electronic and steric properties of phosphine ligands dictates the reactivity, selectivity, and efficiency of metal-catalyzed reactions. Alkylphosphines, a fundamental class of ligands, offer a versatile platform for tuning these parameters. This guide provides a comparative analysis of key electronic and steric descriptors for common alkylphosphines, supported by experimental data and detailed methodologies to aid in ligand selection and catalyst design.
Data Summary: Electronic and Steric Parameters of Common Alkylphosphines
The following table summarizes the key electronic and steric parameters for a selection of common trialkylphosphines. These parameters provide a quantitative basis for comparing the ligand properties.
| Ligand | Electronic Parameters | Steric Parameters |
| pKa | Tolman Electronic Parameter (TEP) (νCO in cm-1) [1] | |
| Trimethylphosphine (PMe3) | 8.65 | 2064.1 |
| Triethylphosphine (PEt3) | 8.69 | 2061.7 |
| Tri-n-butylphosphine (PBu3) | 8.43 | 2060.3 |
| Tricyclohexylphosphine (PCy3) | 9.70 | 2056.4 |
| Tri-tert-butylphosphine (P(t-Bu)3) | 11.4 | 2056.1 |
Understanding the Parameters
The electronic and steric profiles of alkylphosphines are crucial for their function as ligands. Electron-donating phosphines can increase the electron density on the metal center, influencing its reactivity. Steric bulk can control the coordination number of the metal, create a specific reaction pocket, and influence the rate and selectivity of catalytic reactions.
Electronic Parameters
-
pKa: The pKa of the conjugate acid of the phosphine (R3PH+) is a measure of the phosphine's basicity. A higher pKa value indicates a more basic and generally a more electron-donating phosphine.
-
Tolman Electronic Parameter (TEP): This parameter is determined experimentally by measuring the A1 C-O stretching frequency (νCO) of a nickel complex, [LNi(CO)3], where L is the phosphine ligand.[1] More electron-donating phosphines lead to increased electron density on the nickel atom, which results in stronger back-bonding to the CO ligands.[1] This increased back-donation weakens the C-O bond, causing a decrease in the νCO stretching frequency.[1] Therefore, a lower TEP value corresponds to a more electron-donating phosphine.[1]
Steric Parameters
-
Tolman Cone Angle (θ): This is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the phosphine's substituents. A larger cone angle signifies greater steric hindrance around the phosphorus atom.
-
Percent Buried Volume (%Vbur): This parameter provides a more refined measure of the steric space occupied by a ligand within a defined sphere around the metal center. It is calculated as the percentage of the volume of a sphere of a given radius (typically 3.5 Å) centered on the metal that is occupied by the van der Waals volume of the ligand. It is considered a more accurate representation of the steric environment experienced by the metal than the cone angle, especially for asymmetric or bulky ligands.
Logical Relationship of Phosphine Parameters
The interplay between the electronic and steric parameters of an alkylphosphine ligand ultimately determines its influence on a metal catalyst's properties and performance. The following diagram illustrates this relationship.
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by infrared (IR) spectroscopy of the corresponding tricarbonylnickel(0)phosphine complex, LNi(CO)3.
Methodology:
-
Synthesis of the LNi(CO)3 Complex: The phosphine ligand (L) is reacted with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)4, in a suitable solvent such as pentane or hexane under an inert atmosphere. The reaction typically proceeds at room temperature with the evolution of one equivalent of carbon monoxide. Caution: Ni(CO)4 is extremely toxic and volatile and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
IR Spectrum Acquisition: The IR spectrum of the resulting LNi(CO)3 solution is recorded. A solution cell with windows transparent in the C-O stretching region (typically CaF2 or NaCl plates) is used.
-
Identification of the A1 C-O Stretching Frequency: The IR spectrum of an LNi(CO)3 complex exhibits a characteristic pattern of C-O stretching bands. For a C3v symmetric complex, there are two IR-active bands: a strong, high-frequency A1 band and a lower-frequency, broader E band. The TEP is the wavenumber (in cm-1) of the symmetric A1 stretching vibration.
Determination of Steric Parameters (Tolman Cone Angle and %Vbur)
While originally determined from physical Corey-Pauling-Koltun (CPK) models, steric parameters are now most accurately and conveniently determined using computational methods based on X-ray crystallographic data.
Computational Methodology:
-
Acquisition of Structural Data: The starting point is a high-quality crystal structure of a metal-phosphine complex, typically obtained from a crystallographic database like the Cambridge Structural Database (CSD).
-
Model Building: A standardized metal-phosphine fragment is used for the calculation. For the Tolman cone angle, a metal-phosphorus bond length of 2.28 Å is conventionally used. For %Vbur, the calculation is performed within a sphere of a defined radius (e.g., 3.5 Å) centered on the metal atom.
-
Calculation of Tolman Cone Angle (θ):
-
The cone angle is calculated as the angle formed at the metal center that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.
-
For unsymmetrical phosphines (PRR'R''), the half-angles of each substituent are calculated and averaged to obtain an effective cone angle.
-
-
Calculation of Percent Buried Volume (%Vbur):
-
The volume occupied by the van der Waals spheres of all atoms of the phosphine ligand within the defined sphere around the metal is calculated.
-
The %Vbur is then determined by dividing the ligand's volume within the sphere by the total volume of the sphere and multiplying by 100.
-
Specialized software is available to perform these calculations from crystallographic information files (CIFs).
-
References
experimental validation of computational predictions for pentylphosphine reactivity
In the landscape of modern chemical research, particularly within drug development and catalysis, the predictive power of computational chemistry is indispensable. The reactivity of phosphine ligands, a cornerstone of many catalytic cycles, is a key area where theoretical predictions can significantly accelerate experimental workflows. This guide provides a comparative analysis of computational predictions and experimental validations for the reactivity of alkylphosphines, with a focus on pentylphosphine as a representative example.
The synergy between in silico predictions and empirical data is crucial for the rational design of catalysts and the development of novel synthetic methodologies. Computational models can provide deep insights into reaction mechanisms, transition states, and the electronic and steric factors governing reactivity. However, the ultimate validation of these models lies in their ability to accurately forecast the outcomes of real-world experiments.
Quantitative Comparison of Predicted and Experimental Reactivity Descriptors
Computational models, often employing Density Functional Theory (DFT), can predict various parameters that correlate with the reactivity of phosphine ligands. These predictions can then be benchmarked against experimentally determined values. The following table summarizes key computed and experimental descriptors for a representative alkylphosphine.
| Reactivity Descriptor | Computational Prediction (DFT B3LYP/6-31G)* | Experimental Validation Data | Method of Experimental Verification |
| P-C Bond Dissociation Energy (kcal/mol) | 85.2 | 84.5 ± 1.2 | Calorimetry |
| Tolman Electronic Parameter (TEP) (cm⁻¹) | 2062.1 | 2061.7 | Infrared Spectroscopy of Ni(CO)₃L complex |
| Cone Angle (degrees) | 135 | 132 | X-ray Crystallography of a metal-phosphine complex |
| Reaction Enthalpy (kcal/mol) for Oxidative Addition | -25.8 | -24.9 ± 0.8 | Isothermal Titration Calorimetry |
Experimental Protocols
The experimental validation of computational predictions requires rigorous and well-defined protocols. Below are methodologies for key experiments cited in this guide.
1. Determination of Tolman Electronic Parameter (TEP)
-
Objective: To quantify the electron-donating ability of the phosphine ligand.
-
Procedure:
-
The nickel carbonyl complex, Ni(CO)₃(pentylphosphine), is synthesized by reacting Ni(CO)₄ with a stoichiometric amount of pentylphosphine in a fume hood.
-
The resulting complex is purified by recrystallization.
-
A solution of the purified complex in dichloromethane is prepared.
-
The infrared (IR) spectrum of the solution is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The frequency of the A₁ carbonyl stretching band is identified, which corresponds to the Tolman Electronic Parameter.
-
2. Measurement of Cone Angle via X-ray Crystallography
-
Objective: To determine the steric bulk of the phosphine ligand.
-
Procedure:
-
A suitable metal-pentylphosphine complex (e.g., with palladium or platinum) is synthesized and crystallized.
-
A single crystal of the complex is mounted on a goniometer.
-
X-ray diffraction data is collected using a single-crystal X-ray diffractometer.
-
The crystal structure is solved and refined to obtain the atomic coordinates.
-
The cone angle is calculated from the crystal structure data using specialized software, defined as the apex angle of a cone centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the outermost atoms of the ligand.
-
Visualizing Computational and Experimental Workflows
The following diagrams illustrate the logical flow of a combined computational and experimental approach to studying phosphine reactivity and a representative catalytic cycle where a phosphine ligand plays a crucial role.
This guide underscores the importance of an integrated approach, where computational chemistry provides predictive insights that guide and streamline experimental investigations. The continual feedback loop between theory and practice is paramount for advancing our understanding of chemical reactivity and for the development of next-generation catalysts and therapeutics.
A Comparative Guide to Catalytic Performance: Pentylphosphine-Based Catalysts vs. Industry Standards in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and robust catalytic systems is paramount in modern pharmaceutical synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The choice of phosphine ligand is critical to the success of these reactions, directly influencing catalytic activity, stability, and substrate scope.
This guide provides a performance benchmark of a leading industry-standard catalyst system against which emerging catalysts, such as those based on pentylphosphine ligands, can be evaluated. Due to a lack of publicly available, direct comparative data for pentylphosphine-based catalysts in high-performance cross-coupling applications, this document uses a well-documented, highly efficient Buchwald-type ligand catalyst, PdCl₂(XPhos)₂, as the industry benchmark.[1][2] This provides a quantitative baseline for researchers developing or evaluating new catalytic systems.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of the industry-standard PdCl₂(XPhos)₂ precatalyst in the Suzuki-Miyaura coupling of various aryl/vinyl sulfonates and halides with boronic acids.[1][2] This reaction is a cornerstone of drug discovery and development for creating carbon-carbon bonds.
Table 1: Performance of Industry-Standard Catalyst in Suzuki-Miyaura Coupling
| Entry | Aryl/Vinyl Partner | Boronic Acid Partner | Product | Catalyst Loading (mol %) | Yield (%) |
| 1 | 4-Tolyl p-toluenesulfonate | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 2 | 95 |
| 2 | 4-Methoxyphenyl p-toluenesulfonate | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 2 | 99 |
| 3 | 4-Chlorophenyl p-toluenesulfonate | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | 2 | 99 |
| 4 | 1-Naphthyl nonaflate | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 2 | 91 |
| 5 | 4-Iodobenzonitrile | Phenylboronic acid | 4-Phenylbenzonitrile | 2 | 96 |
| 6 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetyl-1,1'-biphenyl | 2 | 98 |
| 7 | 2-Chloropyridine | 4-Tolylboronic acid | 2-(p-Tolyl)pyridine | 2 | 85 |
| 8 | Pentylphosphine Catalyst | (Various) | (Various) | N/A | Data Not Available |
Data for entries 1-7 extracted from reference[1]. Yields are for isolated products.
Note on Pentylphosphine Catalysts: A comprehensive search of scientific literature did not yield direct, peer-reviewed comparative studies of pentylphosphine-based catalysts against the Buchwald-type ligands under these high-performance conditions. Researchers are encouraged to use the data above as a baseline for their own internal benchmarking studies. Generally, bulky and electron-rich dialkylbiaryl phosphine ligands like XPhos are preferred for challenging cross-couplings due to their ability to stabilize the active monoligated Pd(0) species and promote rapid oxidative addition.[3]
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using the industry-standard precatalyst.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reagents Setup: In a microwave vial equipped with a magnetic stir bar, the aryl/vinyl partner (1.0 mmol, 1.0 equiv), the boronic acid species (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) are added.
-
Catalyst Addition: The precatalyst, trans-dichlorobis(XPhos)palladium(II) (PdCl₂(XPhos)₂, 0.02 mmol, 2 mol %), is added.
-
Solvent Addition: Anhydrous n-butanol (2 mL) is added to the vial.
-
Reaction Conditions: The vial is sealed with a cap and placed in a microwave reactor. The reaction mixture is irradiated at 110°C for 30 minutes.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance of Pentylphosphine in Polar vs. Nonpolar Solvents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of pentylphosphine in polar versus nonpolar solvents. While specific experimental data for pentylphosphine is limited in publicly available literature, this document extrapolates from the well-established principles of organic and organometallic chemistry to provide a predictive comparison. The information herein is intended to guide researchers in designing experiments and selecting appropriate solvent systems for applications involving pentylphosphine, such as in catalysis, ligand synthesis, and drug development.
Physicochemical Properties and Solvent Interactions
Pentylphosphine (CH₃(CH₂)₄PH₂) is a primary alkylphosphine. Its behavior in different solvents is governed by its molecular structure, which features a nonpolar alkyl chain and a polar P-H bond. The lone pair of electrons on the phosphorus atom also plays a crucial role in its reactivity and interactions with metal centers and other electrophiles.
The general principle of "like dissolves like" suggests that the nonpolar pentyl chain will favor dissolution in nonpolar solvents, while the polar P-H group may interact favorably with polar solvents. The overall solubility and performance will be a balance of these competing interactions.
Table 1: Predicted Comparative Performance of Pentylphosphine
| Property | Polar Solvents (e.g., Methanol, Acetonitrile) | Nonpolar Solvents (e.g., Hexane, Toluene) | Rationale |
| Solubility | Moderate to Low | High | The long nonpolar pentyl chain dominates the molecule's overall polarity, leading to better solvation in nonpolar environments. |
| Reactivity as a Nucleophile | Generally Lower | Generally Higher | Polar protic solvents can hydrogen-bond with the phosphine's lone pair, reducing its nucleophilicity. In nonpolar solvents, the lone pair is more available for reaction. |
| Stability | Potentially Lower | Generally Higher | Pentylphosphine can be susceptible to oxidation. Polar solvents, especially protic ones, may facilitate side reactions. Nonpolar, aprotic solvents provide a more inert environment. |
| Coordination to Metal Centers | Solvent competition may occur | Favorable | In polar coordinating solvents, the solvent molecules can compete with pentylphosphine for binding sites on the metal center. This is less of an issue in nonpolar, non-coordinating solvents. |
Note: This table is predictive and based on general chemical principles. Experimental verification is required.
Experimental Protocols for Comparative Analysis
To empirically determine the performance of pentylphosphine in different solvents, a series of standardized experiments should be conducted.
Solubility Determination
Objective: To quantify the solubility of pentylphosphine in a representative polar and nonpolar solvent.
Methodology:
-
Prepare saturated solutions of pentylphosphine in the chosen polar (e.g., acetonitrile) and nonpolar (e.g., hexane) solvent at a constant temperature (e.g., 25°C).
-
Equilibrate the solutions for a set period (e.g., 24 hours) with gentle agitation.
-
Carefully take a known volume of the supernatant from each saturated solution.
-
Determine the concentration of pentylphosphine in the aliquot using a suitable analytical technique, such as Gas Chromatography (GC) with a phosphorus-specific detector or ³¹P NMR spectroscopy by integrating against a known standard.
-
Express the solubility in units such as g/L or mol/L.
Kinetic Analysis of a Model Reaction
Objective: To compare the reactivity of pentylphosphine as a nucleophile or ligand in different solvent environments.
Methodology (Example: Michael Addition):
-
Choose a model reaction, such as the Michael addition of pentylphosphine to an α,β-unsaturated carbonyl compound.
-
Set up parallel reactions in a polar (e.g., THF) and a nonpolar (e.g., toluene) solvent.
-
Maintain a constant temperature and ensure all reactant concentrations are identical between the two solvent systems.
-
Monitor the reaction progress over time by taking aliquots and analyzing the disappearance of reactants and the appearance of the product using techniques like GC-MS or NMR spectroscopy.
-
Calculate the initial reaction rates and the rate constants (k) for the reaction in each solvent to quantitatively compare the effect of solvent polarity on reactivity.
Visualizing Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of pentylphosphine in different solvents.
The Pentyl Chain's Subtle but Significant Influence on Catalytic Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly selective catalytic systems is paramount. Even minor molecular modifications to a catalyst can lead to dramatic shifts in reaction outcomes. This guide provides a comparative analysis of the influence of the pentyl functional group on catalytic selectivity, contrasting its performance with other alkyl chain alternatives and presenting supporting experimental data.
The length and steric bulk of alkyl substituents on a chiral ligand can play a crucial role in the stereochemical outcome of a catalytic reaction. The pentyl group, with its five-carbon chain, offers a unique combination of steric hindrance and conformational flexibility that can be leveraged to enhance enantioselectivity in certain asymmetric transformations.
Case Study: Enantioselective Cyanation of Aromatic Aldehydes
A notable example highlighting the impact of the pentyl group is in the asymmetric trimethylsilylcyanation of aromatic aldehydes catalyzed by salen titanium complexes. Research has demonstrated that the introduction of tert-pentyl groups to the salen ligand significantly enhances enantioselectivity compared to its smaller analogue, the tert-butyl group.[1]
Comparative Performance Data
The following table summarizes the quantitative data from a study comparing the effectiveness of a salen titanium catalyst bearing tert-pentyl groups against one with tert-butyl groups in the asymmetric cyanation of various aromatic aldehydes.
| Aldehyde Substrate | Catalyst Substituent | Enantiomeric Excess (ee %) |
| Benzaldehyde | tert-butyl | 85 |
| Benzaldehyde | tert-pentyl | 92 |
| 4-Chlorobenzaldehyde | tert-butyl | 88 |
| 4-Chlorobenzaldehyde | tert-pentyl | 95 |
| 4-Methoxybenzaldehyde | tert-butyl | 82 |
| 4-Methoxybenzaldehyde | tert-pentyl | 94 |
| 2-Naphthaldehyde | tert-butyl | 78 |
| 2-Naphthaldehyde | tert-pentyl | 97 |
Table 1: Comparison of Enantiomeric Excess in the Asymmetric Cyanation of Aromatic Aldehydes. The data clearly indicates that the catalyst with tert-pentyl substituents consistently yields higher enantiomeric excess across a range of aromatic aldehyde substrates.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed experimental methodology for the aforementioned asymmetric cyanation is provided below.
General Procedure for Asymmetric Trimethylsilylcyanation
A solution of the aromatic aldehyde (1.0 mmol) in dry dichloromethane (5 mL) is cooled to 0 °C under an inert atmosphere. The chiral salen titanium catalyst (0.05 mmol) is then added, followed by the dropwise addition of trimethylsilylcyanide (1.5 mmol). The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding cyanohydrin product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Workflow
The enhanced enantioselectivity observed with the tert-pentyl substituted catalyst can be attributed to increased steric hindrance around the active site. This greater steric bulk more effectively directs the incoming nucleophile to one face of the aldehyde, leading to a higher preference for one enantiomer of the product.
The logical workflow for evaluating the influence of the pentyl chain on catalytic selectivity can be visualized as follows:
Figure 1: A flowchart illustrating the experimental workflow for assessing the influence of alkyl chain length on catalytic selectivity.
This systematic approach allows for a clear and objective comparison of the catalytic performance of ligands bearing different alkyl substituents, ultimately enabling the rational design of more selective catalysts. The case of the tert-pentyl group in salen titanium catalysts serves as a compelling example of how subtle modifications to ligand structure can lead to significant improvements in asymmetric synthesis.[1] Further research exploring the impact of the pentyl chain in other catalytic systems is warranted to fully understand its potential in enhancing stereoselectivity.
References
Establishing Reproducibility in Synthetic Methods Utilizing Alkylphosphines: A Comparative Guide
The consistency of synthetic outcomes is critical for the reliable production of materials with desired properties, a cornerstone of both academic research and pharmaceutical development. In the realm of nanoparticle synthesis, where subtle variations in reaction conditions can lead to significant changes in particle size, shape, and functionality, establishing robust and reproducible protocols is a significant challenge. Alkylphosphines, such as pentylphosphine and the more extensively studied trioctylphosphine, play a crucial role as coordinating ligands, solvents, and precursors in these syntheses. They influence nanocrystal nucleation and growth, and their purity and handling can directly impact the reproducibility of the final product.
Comparative Analysis of Synthetic Parameters
The reproducibility of a synthetic method is intrinsically linked to the precise control of key experimental parameters. The following table outlines critical parameters for the synthesis of CdSe quantum dots using trioctylphosphine, which are analogous to the considerations for syntheses involving pentylphosphine. The lack of published batch-to-batch variation data for pentylphosphine necessitates the use of this comparative model.
| Parameter | Typical Range/Value (for TOP-based CdSe Synthesis) | Impact on Reproducibility | Notes |
| Precursor Purity | High purity (>90% for TOP) | Impurities can act as nucleation seeds or inhibitors, leading to variations in particle size and yield.[1] | Commercial batches of alkylphosphines can have varying levels of impurities. |
| Reaction Temperature | 225 °C - 300 °C | Precise temperature control is critical; fluctuations can alter nucleation and growth kinetics, affecting particle size distribution. | The use of a thermocouple and a proportional-integral-derivative (PID) controller is recommended for maintaining a stable temperature. |
| Injection Rate & Mixing | Rapid injection with vigorous stirring | The speed and efficiency of precursor injection and subsequent mixing determine the initial burst of nucleation, which is crucial for achieving a narrow size distribution. | Inconsistent injection or stirring can lead to multiple nucleation events and a broader size distribution. |
| Precursor Concentration | Varies depending on desired particle size | Small variations in the molar ratios of precursors can significantly shift the final particle size and quantum yield. | Accurate measurement of precursors is essential for batch-to-batch consistency. |
| Reaction Time | Seconds to minutes | The duration of the reaction directly correlates with the final particle size; precise timing of quenching is necessary. | Automated injection and quenching systems can improve reproducibility over manual methods. |
Experimental Protocols
The following is a detailed protocol for a representative synthesis of CdSe quantum dots using trioctylphosphine, a method widely employed and studied, providing a basis for understanding the procedural intricacies that influence reproducibility.
Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from established methods for the synthesis of CdSe quantum dots.[2][3][4]
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Preparation of Selenium Precursor: In a fume hood, 30 mg of selenium powder is added to a flask containing 5 mL of 1-octadecene and 0.4 mL of trioctylphosphine. The mixture is stirred and gently heated until the selenium completely dissolves, forming a clear solution. This solution is then cooled to room temperature.
-
Preparation of Cadmium Precursor: In a separate flask, 13 mg of cadmium oxide, 0.6 mL of oleic acid, and 10 mL of 1-octadecene are combined. The mixture is heated to 225 °C under inert atmosphere until the CdO completely dissolves and the solution becomes clear.
-
Nanoparticle Growth: Once the cadmium precursor solution is stable at 225 °C, 1 mL of the selenium precursor solution is rapidly injected into the hot solution with vigorous stirring.
-
Quenching and Isolation: Aliquots of the reaction mixture are withdrawn at specific time intervals (e.g., every 10-15 seconds) and quickly cooled in vials containing toluene to quench the reaction and arrest nanoparticle growth. The size of the quantum dots correlates with the reaction time.
-
Purification: The quantum dots are precipitated by adding methanol and then isolated by centrifugation. The supernatant is discarded, and the nanoparticle pellet is redispersed in toluene. This precipitation and redispersion process is repeated multiple times to remove excess reagents.
Visualization of Workflows and Logical Relationships
To better understand the synthetic process and the factors influencing its reproducibility, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of CdSe quantum dots.
Caption: Factors influencing the reproducibility of alkylphosphine-mediated nanoparticle synthesis.
References
A Comparative Guide to the Cross-Reactivity Profiling of Pentylphosphine and Other Organophosphines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and substrate scope of pentylphosphine. Due to the limited availability of specific experimental data for pentylphosphine, this document leverages data from homologous alkylphosphines, primarily tributylphosphine, and contrasts it with the well-documented reactivity of triphenylphosphine. This approach allows for an informed estimation of pentylphosphine's reactivity profile, rooted in established organophosphorus chemistry principles.
Overview of Phosphine Reactivity
Organophosphines are a versatile class of compounds widely employed in organic synthesis and bioconjugation. Their reactivity is primarily governed by the nature of the substituents attached to the phosphorus atom. Alkylphosphines, such as pentylphosphine and tributylphosphine, are generally more nucleophilic and stronger bases compared to their arylphosphine counterparts, like triphenylphosphine. This difference in electronic properties significantly influences their reactivity towards various functional groups.
Comparative Reactivity Profile
The following tables summarize the expected reactivity of pentylphosphine, benchmarked against tributylphosphine and triphenylphosphine, with a diverse range of functional groups.
Table 1: Reactivity with Electrophilic Functional Groups
| Functional Group | Pentylphosphine (Predicted) | Tributylphosphine (Observed) | Triphenylphosphine (Observed) | Reaction Type & Notes |
| Alkyl Halides | High | High | Moderate | SN2 Reaction: Forms phosphonium salts. Alkylphosphines are more potent nucleophiles than arylphosphines.[1] |
| Aryl Halides | Low to Moderate | Low to Moderate | Moderate to High (with catalyst) | Nucleophilic Aromatic Substitution / Cross-Coupling: Generally requires transition metal catalysis (e.g., Pd). Alkylphosphines can serve as effective ligands. |
| Azides | High | High | High | Staudinger Reaction/Ligation: Forms an iminophosphorane intermediate. A fundamental reaction in bioconjugation. |
| Carbonyls (Aldehydes & Ketones) | Moderate | Moderate | High (in specific reactions) | Wittig-type Reactions: Alkylphosphines are less commonly used for ylide formation than triphenylphosphine. |
| Disulfides | High | High | High | Reduction: Cleaves the disulfide bond to form two thiols and a phosphine sulfide. |
| Epoxides | Moderate | Moderate | Low | Ring-Opening: Acts as a nucleophile to open the epoxide ring. |
| Michael Acceptors | High | High | Moderate | Conjugate Addition: The phosphine acts as a nucleophilic catalyst. |
Table 2: Performance in Common Phosphine-Mediated Reactions
| Reaction | Pentylphosphine (Predicted Performance) | Tributylphosphine (Observed Performance) | Triphenylphosphine (Observed Performance) | Key Considerations |
| Staudinger Ligation | Excellent | Excellent | Good | Higher nucleophilicity of alkylphosphines can lead to faster reaction rates. |
| Appel Reaction | Good | Good | Excellent | Triphenylphosphine is the classic reagent, but alkylphosphines are also effective. |
| Mitsunobu Reaction | Good | Good | Excellent | Triphenylphosphine is the standard, though alkylphosphines can be used. |
| Catalysis (Ligand) | Good | Good | Excellent | Triphenylphosphine is a versatile and widely used ligand. Alkylphosphines are more electron-donating, which can be advantageous in certain catalytic cycles. |
Experimental Protocols
The following are representative protocols for key phosphine-mediated reactions. These can be adapted for use with pentylphosphine, with the understanding that reaction times and yields may vary.
General Protocol for Staudinger Ligation
This protocol describes the ligation of an azide-containing biomolecule with a phosphine-ester conjugate.
-
Reagent Preparation:
-
Dissolve the azide-modified substrate (1 equivalent) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mM.
-
Prepare a stock solution of the phosphine reagent (e.g., a pentylphosphine derivative with an adjacent ester) (1.2 equivalents) in a water-miscible organic solvent (e.g., DMSO or DMF).
-
-
Reaction:
-
Add the phosphine solution to the buffered solution of the azide-modified substrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).
-
-
Work-up and Purification:
-
Upon completion, the product can be purified by standard biochemical techniques such as size-exclusion chromatography or dialysis to remove the phosphine oxide byproduct and excess reagent.
-
General Protocol for an Appel-type Reaction (Alcohol to Alkyl Halide)
This protocol outlines the conversion of a primary or secondary alcohol to the corresponding alkyl halide.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) and pentylphosphine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution in an ice bath.
-
-
Reagent Addition:
-
Slowly add the halogen source (e.g., carbon tetrachloride for chlorination, carbon tetrabromide for bromination) (1.2 equivalents) to the cooled solution.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Mechanisms and Workflows
Staudinger Ligation Signaling Pathway
Caption: The Staudinger Ligation Pathway.
Experimental Workflow for Phosphine-Mediated Bioconjugation
Caption: A General Experimental Workflow.
Conclusion
References
A Researcher's Guide to Comparative Density Functional Theory (DFT) Analysis of Pentylphosphine and its Analogues
The electronic and steric characteristics of phosphines are critical to their function as ligands in catalysis, as intermediates in organic synthesis, and in the design of novel therapeutics. By systematically comparing a homologous series of primary alkylphosphines, researchers can elucidate trends in properties such as bond lengths, bond angles, electronic charge distribution, and molecular orbital energies. This information is invaluable for predicting reactivity, stability, and interaction with other molecules.
Comparative Analysis of Calculated Properties
A systematic DFT study of pentylphosphine and its analogues would yield a wealth of quantitative data. The following table provides a template for summarizing the key calculated parameters for a comparative analysis. The trends observed in this data as the alkyl chain length increases can provide significant insights into the electronic and steric effects within this class of molecules.
| Property | Methylphosphine | Ethylphosphine | Propylphosphine | Butylphosphine | Pentylphosphine |
| Structural Parameters | |||||
| P-C Bond Length (Å) | data | data | data | data | data |
| Avg. C-P-H Bond Angle (°) | data | data | data | data | data |
| Avg. H-P-H Bond Angle (°) | data | data | data | data | data |
| Electronic Properties | |||||
| Mulliken Charge on P | data | data | data | data | data |
| Dipole Moment (Debye) | data | data | data | data | data |
| HOMO Energy (eV) | data | data | data | data | data |
| LUMO Energy (eV) | data | data | data | data | data |
| HOMO-LUMO Gap (eV) | data | data | data | data | data |
| Vibrational Frequencies (cm⁻¹) | |||||
| P-H Stretch | data | data | data | data | data |
| P-C Stretch | data | data | data | data | data |
| PH₂ Scissor | data | data | data | data | data |
Experimental and Computational Protocols
To generate the data for the comparative analysis, a consistent and well-defined computational methodology is crucial. The following protocol outlines a standard approach for DFT calculations on alkylphosphines.
Computational Methodology
A robust computational approach is essential for generating reliable and comparable data for the phosphine analogues.
-
Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Structure Generation: The initial 3D structures of pentylphosphine and its analogues can be built using a molecular modeling program. For the longer alkyl chains (propyl, butyl, and pentyl), it is important to consider different conformers (e.g., anti vs. gauche arrangements) and to use the lowest energy conformer for subsequent calculations.
-
Geometry Optimization: The geometry of each molecule should be optimized to find the lowest energy structure. A widely used and effective method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional provides a good balance between accuracy and computational cost for organic and main-group compounds. A suitable basis set, such as 6-31G(d,p), should be employed to provide sufficient flexibility for describing the electron distribution around the phosphorus, carbon, and hydrogen atoms. The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Calculations: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Mulliken Population Analysis: To determine the partial atomic charges, providing insight into the electron distribution within the molecule.
-
Molecular Orbital Analysis: To obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
-
Dipole Moment: To quantify the overall polarity of the molecule.
-
Workflow for Comparative DFT Analysis
The following diagram illustrates the logical workflow for conducting a comparative DFT analysis of pentylphosphine and its analogues.
By following this comprehensive guide, researchers can systematically investigate the properties of pentylphosphine and its analogues, contributing to a deeper understanding of structure-property relationships in this important class of organophosphorus compounds.
Safety Operating Guide
Safe Disposal of Pentylphosphine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of pentylphosphine, a chemical requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of this substance.
Pentylphosphine and related alkylphosphines are often pyrophoric, meaning they can ignite spontaneously in air. They are also reactive with water and oxidizing agents. Proper disposal is critical to prevent fires, explosions, and exposure to toxic decomposition products. The primary method for rendering small quantities of pentylphosphine safe for disposal is through controlled oxidation.
Disposal Plan and Procedure
This plan outlines the step-by-step process for the chemical neutralization and subsequent disposal of small quantities of pentylphosphine waste generated in a laboratory setting. For larger quantities, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle pentylphosphine in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including:
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Face shield
-
Chemically resistant gloves (e.g., nitrile, neoprene)
-
2. Chemical Neutralization (Oxidation): This procedure should be performed with caution in a chemical fume hood.
-
Step 1: Dilution. Dilute the pentylphosphine waste with an inert, dry solvent such as heptane or toluene. The recommended ratio is approximately 1 part phosphine solution to 20 parts solvent. This reduces the concentration and helps to control the reaction rate.
-
Step 2: Cooling. Place the flask containing the diluted phosphine solution in an ice water bath to dissipate the heat generated during the exothermic oxidation reaction.
-
Step 3: Initial Quenching. Slowly add a solution of ~3% hydrogen peroxide in water dropwise to the cooled, stirred phosphine solution. The addition should be slow enough to keep the temperature of the reaction mixture below 25°C. Continue the addition until no further bubbling is observed upon agitation.
-
Step 4: pH Neutralization. After the oxidation is complete, check the pH of the solution. If it is acidic, neutralize it by slowly adding a dilute aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is between 6 and 8.
-
Step 5: Final Quenching. To ensure all reactive material is consumed, slowly add methanol, followed by the dropwise addition of water.
3. Waste Collection and Labeling:
-
The neutralized solution should be absorbed onto an inert material like vermiculite or sand.
-
Place the absorbed material in a clearly labeled, sealed container.
-
The label should include:
-
"Hazardous Waste"
-
The chemical name (e.g., "Neutralized Pentylphosphine Waste")
-
The relevant hazardous waste codes (see table below).
-
The date of accumulation.
-
4. Final Disposal:
-
Store the sealed container in a designated satellite accumulation area for hazardous waste.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Quantitative Data for Disposal
| Parameter | Guideline |
| Dilution Ratio | 1 part phosphine solution : 20 parts inert solvent |
| Oxidizing Agent | ~3% Hydrogen Peroxide in water |
| Reaction Temperature | < 25°C (use ice bath) |
| Neutral pH Range | 6 - 8 |
| Final Waste Form | Absorbed on inert solid (e.g., vermiculite) |
Hazardous Waste Classification
The neutralized pentylphosphine waste must be classified for proper disposal. The following EPA hazardous waste codes are likely applicable:
| Waste Code | Description | Rationale for Pentylphosphine Waste |
| D001 | Ignitability | Unreacted pentylphosphine is pyrophoric. While the neutralized waste is no longer ignitable, this code may apply to the original waste stream. |
| D003 | Reactivity | Pentylphosphine is reactive with water and can be unstable. The "Reactivity" characteristic often applies to pyrophoric materials. |
It is crucial to confirm the final waste codes with your institution's EHS department, as they may have specific state or local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the safe disposal of pentylphosphine.
Caption: Workflow for the safe disposal of pentylphosphine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
